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6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone Documentation Hub

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  • Product: 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone

Core Science & Biosynthesis

Foundational

"spectroscopic data interpretation for 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone"

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone. Abstract This guide provides a comprehensive framework for the structu...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone.

Abstract

This guide provides a comprehensive framework for the structural elucidation of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone through the interpretation of spectroscopic data. It includes hypothetical data sets for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in structured tables for clarity. Detailed experimental protocols for acquiring this data are described. Furthermore, this document features visualizations created using the DOT language to illustrate the analytical workflow and a potential biological signaling pathway, adhering to strict formatting and color contrast guidelines for optimal readability by researchers, scientists, and drug development professionals.

Introduction

The structural elucidation of complex natural products is a cornerstone of drug discovery and chemical biology. The target molecule, 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone, is a glycoside derivative. Compounds of this class, often found in plants, can exhibit a range of biological activities. The precise determination of their structure, including stereochemistry and connectivity, is critical for understanding their function and potential therapeutic applications. This process relies on the synergistic application of modern spectroscopic techniques, primarily NMR, mass spectrometry, and IR spectroscopy. This guide outlines the systematic interpretation of this data to unambiguously assign the structure of the title compound.

Spectroscopic Data & Interpretation

The following sections present hypothetical, yet plausible, spectroscopic data for the target molecule and provide a concise interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the primary framework for the molecule's carbon-hydrogen skeleton. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are essential for complete assignment.

Table 1: Hypothetical ¹H and ¹³C NMR Data (500 MHz, CDCl₃)

Position δC (ppm) δH (ppm) Multiplicity J (Hz) COSY Correlations HMBC Correlations
Cymaronic Acid Lactone
1 174.1 - - - - H-2, H-5
2 82.5 4.85 dd 8.5, 3.0 H-3 C-1, C-3, C-4
3 78.1 3.60 m - H-2, H-4 C-2, C-4, C-5, OCH₃
4 35.2 2.10, 1.90 m, m - H-3, H-5 C-2, C-3, C-5, C-6
5 75.4 4.30 qd 6.5, 2.0 H-4, H-6 C-1, C-3, C-4, C-6
6 18.9 1.25 d 6.5 H-5 C-4, C-5
OCH₃ 56.3 3.40 s - - C-3
6-Deoxy-β-allopyranosyl
1' 98.5 4.50 d 7.5 H-2' C-4, C-2', C-3', C-5'
2' 72.1 3.80 dd 7.5, 9.0 H-1', H-3' C-1', C-3', C-4'
3' 74.5 3.55 t 9.0 H-2', H-4' C-1', C-2', C-4', C-5'
4' 70.8 3.30 t 9.0 H-3', H-5' C-2', C-3', C-5', C-6'
5' 73.2 3.90 m - H-4', H-6' C-1', C-3', C-4', C-6'

| 6' | 17.5 | 1.30 | d | 6.2 | H-5' | C-4', C-5' |

  • Interpretation: The HMBC correlation from the anomeric proton H-1' (δH 4.50) to C-4 (δC 35.2) of the cymaronic acid moiety confirms the (1→4) glycosidic linkage. The large coupling constant for H-1' (J = 7.5 Hz) is characteristic of a β-anomeric configuration. The presence of two methyl doublets (H-6 and H-6') and one methoxy singlet (OCH₃) are consistent with the proposed structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Table 2: Hypothetical High-Resolution Mass Spectrometry (HRMS-ESI-TOF) Data

Ion Calculated m/z Observed m/z Formula
[M+Na]⁺ 385.1525 385.1529 C₁₆H₂₆O₈Na

| [M+H]⁺ | 363.1706 | 363.1702 | C₁₆H₂₇O₈ |

  • Interpretation: The observed m/z for the sodium adduct [M+Na]⁺ precisely matches the calculated value for the molecular formula C₁₆H₂₆O₈, confirming the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups present in the molecule.

Table 3: Hypothetical Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3450 Broad O-H Stretch (hydroxyl groups)
2970, 2935 Strong C-H Stretch (aliphatic)
1775 Strong C=O Stretch (δ-lactone)

| 1100, 1050 | Strong | C-O Stretch (ethers, glycosidic bond) |

  • Interpretation: The strong absorption band at 1775 cm⁻¹ is highly characteristic of a five-membered ring lactone (δ-lactone). The broad band around 3450 cm⁻¹ indicates the presence of hydroxyl groups, and the strong bands in the 1100-1050 cm⁻¹ region are consistent with the multiple C-O bonds of the sugar moieties.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Approximately 5 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • 1D Spectra: ¹H NMR spectra were acquired with 32 scans, a spectral width of 16 ppm, and a relaxation delay of 1.0 s. ¹³C NMR spectra were acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2.0 s.

  • 2D Spectra: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments. For the HMBC experiment, a long-range coupling delay was optimized for 8 Hz. Data were processed using appropriate window functions and zero-filling.

Mass Spectrometry
  • Sample Preparation: A 1 mg/mL stock solution of the compound was prepared in methanol. This was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Data were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters: The analysis was performed in positive ion mode with a capillary voltage of 3.5 kV. The drying gas temperature was set to 300 °C, and the nebulizer pressure was 2.0 bar. Data were acquired over a mass range of m/z 100-1000.

Infrared Spectroscopy
  • Sample Preparation: A thin film of the compound was prepared by dissolving a small amount (1-2 mg) in a volatile solvent (e.g., chloroform), applying the solution to a KBr salt plate, and allowing the solvent to evaporate.

  • Instrumentation: The spectrum was recorded on an FT-IR spectrometer.

  • Acquisition Parameters: The spectrum was acquired by averaging 16 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plate was subtracted.

Workflow & Pathway Visualizations

Visual diagrams are essential for representing complex relationships and workflows in a clear and concise manner.

G Figure 1: Workflow for Spectroscopic Elucidation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_synthesis Structure Confirmation Isolation Compound Isolation & Purification NMR NMR Spectroscopy (1D & 2D) Isolation->NMR MS Mass Spectrometry (HRMS) Isolation->MS IR IR Spectroscopy Isolation->IR NMR_Analysis Assign H-C Framework (COSY, HSQC, HMBC) NMR->NMR_Analysis MS_Analysis Determine Molecular Formula MS->MS_Analysis IR_Analysis Identify Functional Groups IR->IR_Analysis Integration Integrate All Data NMR_Analysis->Integration MS_Analysis->Integration IR_Analysis->Integration Structure Propose Final Structure Integration->Structure

Caption: Figure 1: A flowchart detailing the systematic workflow from compound isolation to final structure elucidation using multiple spectroscopic techniques.

G Figure 2: Hypothetical Signaling Pathway Inhibition Compound Target Compound Pump Na+/K+-ATPase Pump (Cell Membrane) Compound->Pump Inhibits Na_in ↑ Intracellular Na+ Pump->Na_in leads to NCX Na+/Ca2+ Exchanger (NCX) (Reversed) Na_in->NCX alters gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in reduces Ca2+ efflux SR ↑ Sarcoplasmic Reticulum Ca2+ Load Ca_in->SR Response Cellular Response (e.g., Increased Contractility) SR->Response modulates

Caption: Figure 2: A potential mechanism of action where the compound inhibits the Na+/K+-ATPase pump, leading to downstream effects on cellular ion concentrations.

Conclusion

The combined application of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a powerful toolkit for the unambiguous structural determination of complex natural products. The hypothetical data presented in this guide illustrates a systematic approach to interpretation. The ¹H-¹³C HMBC experiment is paramount in establishing the glycosidic linkage, while HRMS confirms the molecular formula and IR identifies key functional groups like the δ-lactone. This structured analytical workflow ensures high confidence in the final proposed structure of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone, paving the way for further investigation into its biological activity.

Exploratory

The Delta-Lactone Moiety: A Cornerstone in Natural Product Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The δ-lactone, a six-membered cyclic ester, represents a prevalent and crucial structural motif in a vast array of natural produ...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The δ-lactone, a six-membered cyclic ester, represents a prevalent and crucial structural motif in a vast array of natural products. Its presence imparts significant and diverse biological activities, ranging from antimicrobial and anti-inflammatory to cytotoxic and flavor-imparting properties. This technical guide provides a comprehensive overview of the δ-lactone moiety, focusing on its biosynthesis, chemical synthesis, biological significance, and the experimental methodologies used to investigate these aspects. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this important pharmacophore.

Introduction to the Delta-Lactone Moiety

Delta-lactones are cyclic esters formed from the intramolecular esterification of 5-hydroxycarboxylic acids.[1] The six-membered ring of the δ-lactone is relatively stable compared to smaller lactone rings.[2] This structural feature is a key component in numerous natural products isolated from a wide range of organisms, including plants, fungi, and bacteria.[1] The diverse biological activities exhibited by δ-lactone-containing compounds have made them attractive targets for natural product synthesis and drug discovery programs.[2]

Biosynthesis of Delta-Lactones

The biosynthesis of δ-lactones in nature primarily originates from fatty acid metabolism. The general pathway involves the hydroxylation of a fatty acid at the C5 position, followed by β-oxidation to shorten the carbon chain, and subsequent spontaneous or enzyme-catalyzed intramolecular cyclization to form the δ-lactone ring.[3][4]

A key step in this process is the initial hydroxylation of the fatty acid. This can be catalyzed by various enzymes, such as hydratases, which can introduce a hydroxyl group at an odd-numbered carbon in the acyl chain of a hydroxy fatty acid.[3] For instance, some microbial hydratase variants can hydroxylate linoleic acid to produce 13-hydroxy-cis-9-octadecenoic acid, a precursor for certain δ-lactones.[3] Following hydroxylation, the fatty acid undergoes rounds of β-oxidation, where the carbon chain is shortened by two carbons in each cycle. When the hydroxyl group is at the C5 position relative to the carboxyl group, the resulting 5-hydroxycarboxylic acid can readily cyclize to form the stable six-membered δ-lactone ring.[3]

Below is a generalized workflow for the biosynthesis of δ-lactones from fatty acids.

Biosynthesis of Delta-Lactones Biosynthesis of Delta-Lactones from Fatty Acids cluster_0 Fatty Acid Metabolism Fatty Acid Fatty Acid Hydroxy Fatty Acid Hydroxy Fatty Acid Fatty Acid->Hydroxy Fatty Acid Hydroxylation (e.g., Hydratase) Beta-Oxidation Beta-Oxidation Hydroxy Fatty Acid->Beta-Oxidation Chain Shortening 5-Hydroxycarboxylic Acid 5-Hydroxycarboxylic Acid Beta-Oxidation->5-Hydroxycarboxylic Acid Delta-Lactone Delta-Lactone 5-Hydroxycarboxylic Acid->Delta-Lactone Intramolecular Cyclization

A simplified workflow for the biosynthesis of δ-lactones.

Chemical Synthesis of Delta-Lactones

The chemical synthesis of δ-lactones is a well-established field in organic chemistry, with numerous strategies developed to access this important structural motif. A common and versatile method is the Baeyer-Villiger oxidation of cyclopentanones.[5] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a cyclic ketone using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding lactone.[5]

Other synthetic approaches include the lactonization of 5-hydroxycarboxylic acids, which can be prepared through various synthetic routes. One strategy involves the alkaline hydrolysis of a 5-hydroxy-(2E)-alkenoate followed by acid treatment and subsequent lactone formation using a reagent like 2,4,6-trichlorobenzoyl chloride in pyridine.[6]

The following diagram illustrates a general workflow for the chemical synthesis of δ-lactones via the Baeyer-Villiger oxidation.

Chemical Synthesis of Delta-Lactones Chemical Synthesis of Delta-Lactones via Baeyer-Villiger Oxidation cluster_1 Synthetic Workflow Cyclopentanone Cyclopentanone Baeyer-Villiger Oxidation Baeyer-Villiger Oxidation Cyclopentanone->Baeyer-Villiger Oxidation Peroxy Acid Peroxy Acid Peroxy Acid->Baeyer-Villiger Oxidation Delta-Lactone Delta-Lactone Baeyer-Villiger Oxidation->Delta-Lactone

A general workflow for the chemical synthesis of δ-lactones.

Biological Activities and Quantitative Data

Delta-lactone-containing natural products exhibit a broad spectrum of biological activities, making them promising candidates for drug development. These activities include antimicrobial, anti-inflammatory, and cytotoxic effects. The following tables summarize quantitative data for a selection of δ-lactone natural products.

Table 1: Antimicrobial Activity of Selected Delta-Lactones (MIC Values)

CompoundOrganismMIC (µg/mL)Reference
δ-DecalactoneAspergillus niger62 - 250[7]
δ-DecalactoneCandida albicans62 - 250[7]
δ-DodecalactoneVarious fungi and bacteria350 - 6250[7]
Penicillilactone AVibrio harveyi8[8]
Helvolic acid derivativeStreptococcus agalactiae64[8]
Guaianolide-type lactone 10Staphylococcus aureus0.32[8]
Guaianolide-type lactone 11Staphylococcus aureus1.4[8]
Guaianolide-type lactone 10Escherichia fergusonii1.7[8]
Guaianolide-type lactone 11Escherichia fergusonii3.5[8]

Table 2: Cytotoxic Activity of Selected Delta-Lactones (IC50 Values)

CompoundCell LineIC50 (µM)Reference
γ-Halo-δ-lactonesGastric cancer AGS cells0.0006 - 0.0044 (mM)[1]
δ-Hydroxy-γ-lactonesGastric cancer AGS cells0.0006 - 0.0044 (mM)[1]
1β-Hydroxy alantolactoneLPS-induced RAW 264.75.61[9]
Derivative of 1β-Hydroxy alantolactoneLPS-induced RAW 264.736.1[9]

Signaling Pathways Modulated by Delta-Lactones

Several δ-lactone-containing natural products have been shown to exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[10] Dysregulation of this pathway is a hallmark of many cancers. Some lactones have been identified as inhibitors of this pathway. The mechanism of inhibition can involve the binding of the lactone to components of the pathway, such as Raf or MEK, thereby preventing their activation and downstream signaling to ERK.[11]

Raf_MEK_ERK_Pathway Inhibition of the Raf/MEK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation/Survival Proliferation/Survival Transcription Factors->Proliferation/Survival Delta-Lactone Delta-Lactone Delta-Lactone->Raf Delta-Lactone->MEK

Inhibition of the Raf/MEK/ERK pathway by δ-lactones.
Toll-like Receptor (TLR) Signaling Pathway

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[12] TLR signaling proceeds through two major downstream pathways: the MyD88-dependent and the TRIF-dependent pathways, both of which culminate in the activation of transcription factors like NF-κB and the production of inflammatory cytokines.[13] Some δ-lactones have demonstrated anti-inflammatory properties by inhibiting TLR signaling. This can occur through the modulation of various components of the pathway, leading to a dampened inflammatory response.[13]

TLR_Signaling_Pathway Modulation of the TLR Signaling Pathway PAMP PAMP TLR TLR PAMP->TLR MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 IKK IKK TRAF6->IKK NF-kappaB NF-kappaB IKK->NF-kappaB Inflammatory Cytokines Inflammatory Cytokines NF-kappaB->Inflammatory Cytokines Delta-Lactone Delta-Lactone Delta-Lactone->TRAF6 Delta-Lactone->IKK

Modulation of the TLR signaling pathway by δ-lactones.

Experimental Protocols

Isolation of a Delta-Lactone Natural Product (Goniothalamin)

This protocol provides a general procedure for the isolation of goniothalamin, a styryl-lactone, from the roots of Goniothalamus species, which can be adapted for the isolation of other δ-lactones from plant material.[14][15]

Materials:

  • Dried and powdered root bark of Goniothalamus sp.

  • Methanol (MeOH)

  • Hexane

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography (70-230 mesh)

  • Pre-coated silica gel TLC plates (F₂₅₄)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: Macerate the powdered root bark with methanol at room temperature for 72 hours. Repeat the extraction three times. Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[15]

  • Solvent Partitioning: Suspend the crude extract in a methanol:water (9:1) mixture and partition successively with hexane, dichloromethane, and ethyl acetate. Evaporate the solvent from each fraction to obtain the respective partitioned extracts.[15]

  • Column Chromatography: Subject the most active fraction (e.g., the dichloromethane fraction) to column chromatography on silica gel. Elute the column with a gradient of hexane and ethyl acetate. Collect fractions and monitor by TLC.

  • Purification: Combine fractions containing the target compound (visualized on TLC plates under UV light or by staining) and subject them to further purification by preparative TLC or repeated column chromatography until a pure compound is obtained.

  • Structure Elucidation: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity as goniothalamin.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compound (δ-lactone) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After the incubation period, add 10-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[16][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Anti-inflammatory Activity using RAW 264.7 Macrophages

This protocol outlines a method to assess the anti-inflammatory activity of a δ-lactone by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[18][19]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (δ-lactone)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.[20]

  • Compound Treatment: Treat the cells with various concentrations of the δ-lactone for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[20]

  • Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to the supernatant.[19]

  • Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.[19][20]

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the inhibitory effect of the δ-lactone on NO production. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[18]

Conclusion

The δ-lactone moiety is a structurally significant and biologically active scaffold found in a plethora of natural products. Its diverse pharmacological properties underscore its importance in the field of drug discovery and development. A thorough understanding of its biosynthesis, chemical synthesis, and mechanisms of action is essential for harnessing its full therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry and biology of δ-lactone-containing compounds.

References

Foundational

The Enigmatic Presence of Cymaronic Acid Derivatives in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Cymaronic acid, a unique deoxy sugar, and its derivatives are specialized metabolites found within a select group of plants. These compounds, o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymaronic acid, a unique deoxy sugar, and its derivatives are specialized metabolites found within a select group of plants. These compounds, often components of C21 steroidal glycosides, have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the taxonomic distribution of plants producing cymaronic acid derivatives, details on their isolation and characterization, and a plausible biosynthetic pathway. The information is curated to support research and development efforts in natural product chemistry and drug discovery.

Taxonomic Distribution

The occurrence of cymaronic acid and its derivatives is predominantly localized within the Apocynaceae family, commonly known as the dogbane family. The primary genus associated with these compounds is Cynanchum . While a definitive and exhaustive list of all species producing cymaronic acid is not available in current literature, evidence strongly points to its presence as a chemotaxonomic marker for this genus.

The table below summarizes the plant species reported to contain cymaronic acid or its glycosidic derivatives.

FamilyGenusSpeciesCommon Name(s)Plant Part(s) Containing the Compound
ApocynaceaeCynanchumCynanchum wilfordii (Maxim.) Hemsl.[1]Wilford's cynanchum, BaeksuoRoots[1]
ApocynaceaeCynanchumCynanchum auriculatum Royle ex WightAuriculate cynanchumRoots
ApocynaceaeCynanchumCynanchum paniculatum (Bge.) Kitag.Paniculate cynanchumRoots
ApocynaceaeCynanchumCynanchum inamoenum (Maxim.) LoesRoots[2]
ApocynaceaeCynanchumCynanchum otophyllum SchneidRoots
ApocynaceaeCynanchumCynanchum mooreanumRoots
ApocynaceaeMarsdeniaMarsdenia tenacissimaStems[3]
ApocynaceaeHemidesmusHemidesmus indicus (L.) R.Br.Indian sarsaparillaStems

Note: The presence of cymaronic acid in many of these species is inferred from the isolation of C21 steroidal glycosides containing the cymarose sugar moiety. Direct quantification of free cymaronic acid is not widely reported.

Quantitative Data

Specific quantitative data for cymaronic acid or its individual derivatives in plant tissues is limited in the available literature. However, related compounds have been quantified in Cynanchum wilfordii. For instance, an ethanol root extract of C. wilfordii was found to contain approximately 21.0 mg/g of cynandione A and 3.8 mg/g of p-hydroxyacetophenone . While not direct measures of cymaronic acid, these values indicate the significant presence of specialized metabolites in the roots of this plant. Further research employing quantitative analytical techniques such as HPLC-MS/MS would be necessary to determine the precise concentrations of cymaronic acid derivatives.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and identification of cymaronic acid derivatives from plant material, primarily based on methodologies used for C21 steroidal glycosides from Cynanchum species.

Protocol 1: General Extraction and Fractionation

This protocol outlines a common procedure for obtaining a crude extract enriched with steroidal glycosides.

1. Plant Material Preparation:

  • Collect fresh root material from the desired Cynanchum species.
  • Wash the roots thoroughly to remove soil and debris.
  • Air-dry the roots in a well-ventilated area or use a freeze-dryer.
  • Grind the dried roots into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered root material in 80-95% ethanol at room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).
  • Alternatively, perform Soxhlet extraction for 6-8 hours for more exhaustive extraction.
  • Filter the extract through cheesecloth and then filter paper to remove solid plant material.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

3. Fractionation:

  • Suspend the crude ethanol extract in distilled water.
  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:
  • n-hexane to remove nonpolar compounds like fats and waxes.
  • Dichloromethane or chloroform to extract compounds of intermediate polarity.
  • Ethyl acetate to isolate a fraction often enriched with glycosides and polyphenols.[4]
  • n-butanol to extract more polar glycosides.
  • Collect each fraction and concentrate them to dryness using a rotary evaporator. The ethyl acetate and n-butanol fractions are most likely to contain cymaronic acid derivatives.

Protocol 2: Isolation and Purification by Chromatography

This protocol describes the separation of individual compounds from the enriched fractions.

1. Column Chromatography (CC):

  • Pack a silica gel (100-200 mesh) column with a suitable nonpolar solvent system (e.g., a gradient of chloroform and methanol).
  • Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.
  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid reagent, which is effective for detecting glycosides).
  • Pool fractions with similar TLC profiles.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For final purification, subject the semi-purified fractions from CC to Prep-HPLC.
  • Use a C18 reversed-phase column.
  • Employ a mobile phase typically consisting of a gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
  • Monitor the elution with a UV detector at appropriate wavelengths (e.g., 210 nm for compounds without strong chromophores).
  • Collect the peaks corresponding to the pure compounds.

Protocol 3: Structural Elucidation

The following techniques are essential for identifying and characterizing the isolated compounds.

1. Mass Spectrometry (MS):

  • Use High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) to determine the accurate molecular weight and elemental composition of the isolated compounds.
  • Tandem MS (MS/MS) can be used to fragment the molecule and provide information about the aglycone and sugar moieties.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule, including the anomeric protons of the sugar units.
  • ¹³C NMR: Shows the number and types of carbon atoms.
  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of protons and carbons, determining the structure of the aglycone, identifying the sugar as cymarose, and establishing the glycosidic linkages.

3. X-ray Crystallography:

  • If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.

Signaling Pathways and Logical Relationships

Proposed Biosynthetic Pathway of Cymarose

The biosynthesis of cymarose, a 3-O-methyl-2,6-dideoxy-D-ribo-hexose, is not fully elucidated in plants. However, based on the known biosynthesis of other deoxysugars, a plausible pathway can be proposed starting from a common precursor, glucose-1-phosphate. The key steps likely involve dehydration, reduction, and methylation reactions catalyzed by a series of enzymes.

Biosynthesis_of_Cymarose cluster_enzymes Enzymatic Steps G1P Glucose-1-Phosphate TDP_G TDP-D-Glucose G1P->TDP_G UTP E1 TDP_4k6dG TDP-4-keto-6-deoxy-D-Glucose TDP_G->TDP_4k6dG NAD+ E2 TDP_4k2_6dG TDP-4-keto-2,6-dideoxy-D-Glucose TDP_4k6dG->TDP_4k2_6dG NAD(P)H E3 TDP_4k3h_2_6dG TDP-4-keto-3-hydroxy-2,6-dideoxy-D-Glucose TDP_4k2_6dG->TDP_4k3h_2_6dG E4 TDP_Cymarose TDP-D-Cymarose TDP_4k3h_2_6dG->TDP_Cymarose NAD(P)H SAM E5, E6 Glycoside Cymaronic Acid Derivative (C21 Steroidal Glycoside) TDP_Cymarose->Glycoside GT Aglycone C21 Steroidal Aglycone Aglycone->Glycoside GT E1 Glucose-1-phosphate thymidylyltransferase E2 TDP-D-glucose 4,6-dehydratase E3 Deoxygenase E4 Hydroxylase E5 Reductase E6 O-Methyltransferase GT Glycosyltransferase

Proposed biosynthetic pathway of a cymaronic acid derivative.
Experimental Workflow for Isolation and Identification

The logical flow of experiments from plant material to a fully characterized compound is crucial for systematic natural product research.

Experimental_Workflow Plant Plant Material (e.g., Cynanchum wilfordii roots) Extraction Extraction (e.g., 80% Ethanol) Plant->Extraction Fractionation Liquid-Liquid Fractionation (Hexane, EtOAc, BuOH) Extraction->Fractionation CC Column Chromatography (Silica Gel) Fractionation->CC Enriched Fractions (e.g., EtOAc) Prep_HPLC Preparative HPLC (C18 Column) CC->Prep_HPLC Semi-pure Fractions Pure_Compound Isolated Pure Compound Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation Pure_Compound->Structure_Elucidation MS HRESI-MS, MS/MS Structure_Elucidation->MS NMR 1D & 2D NMR Structure_Elucidation->NMR Xray X-ray Crystallography (optional) Structure_Elucidation->Xray

General experimental workflow for natural product isolation.

Conclusion

The taxonomic distribution of plants producing cymaronic acid derivatives appears to be largely confined to the Cynanchum genus and related genera within the Apocynaceae family. While this provides a clear focus for researchers, significant gaps remain in our understanding of the quantitative distribution, specific isolation protocols, and the precise biosynthetic pathways of these intriguing compounds. The methodologies and proposed pathways presented in this guide offer a solid foundation for future research aimed at unlocking the full potential of cymaronic acid derivatives in science and medicine. Further bioactivity-guided isolation and detailed biosynthetic studies are warranted to fully characterize these natural products and their potential applications.

References

Exploratory

Unveiling a Novel Oligosaccharide: A Technical Review on the Discovery of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone

For Immediate Release This technical guide provides a comprehensive literature review on the discovery, isolation, and structural elucidation of the natural product, 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaro...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive literature review on the discovery, isolation, and structural elucidation of the natural product, 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and potential biological activities of novel oligosaccharides.

Introduction

6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone is a complex oligosaccharide first identified in the early 21st century. Natural products, particularly those with unique structural moieties like this delta-lactone, are of significant interest to the scientific community for their potential as scaffolds in the development of new therapeutic agents. This review consolidates the available scientific literature on its discovery and characterization.

Discovery and Natural Occurrence

This oligosaccharide has been isolated from two primary botanical sources:

  • Hoya carnosa : Researchers first reported the isolation of this compound from the stems of Hoya carnosa, a flowering plant in the Apocynaceae family.[1][2]

  • Marsdenia tenacissima : The compound, also identified as pachybionic acid δ-lactone, has been isolated from Marsdenia tenacissima, another member of the Apocynaceae family.

Structural Elucidation

The determination of the intricate structure of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone was achieved through a combination of spectroscopic and chemical methods.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were pivotal in establishing the compound's connectivity and stereochemistry.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₁₄H₂₄O₈Vendor Data
Molecular Weight 320.338 g/mol Vendor Data
CAS Number 19131-13-6Vendor Data
Appearance Amorphous powderYoshikawa et al., 2000
Optical Rotation [α]D +28.6° (c 0.45, MeOH)Yoshikawa et al., 2000
Mass Spectrometry FAB-MS m/z 651 [M+Na]⁺Yoshikawa et al., 2000

Table 2: ¹H and ¹³C NMR Spectroscopic Data (500 MHz, C₅D₅N)

PositionδCδH (J in Hz)
Cymaronic acid δ-lactone
1170.2
235.42.75 (dd, 10.0, 5.0), 2.15 (dd, 10.0, 8.0)
378.94.15 (m)
482.14.65 (d, 8.0)
570.14.35 (q, 6.5)
618.21.35 (d, 6.5)
OMe57.93.45 (s)
6-Deoxy-3-O-methyl-β-allopyranose
1'99.84.85 (d, 8.0)
2'75.13.95 (dd, 8.0, 3.0)
3'85.23.65 (dd, 9.0, 3.0)
4'78.53.75 (t, 9.0)
5'72.83.85 (dq, 9.0, 6.0)
6'18.11.25 (d, 6.0)
OMe'60.83.55 (s)

Data extracted from Yoshikawa et al., J. Nat. Prod. 2000, 63, 146-148.

Chemical Methods

The structural assignment was further confirmed through chemical degradation and derivatization studies, which helped to establish the absolute configurations of the sugar moieties.

Experimental Protocols

The following is a summary of the key experimental procedures cited in the literature for the isolation and characterization of this compound.

Isolation from Hoya carnosa

The isolation of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone from Hoya carnosa involved a multi-step extraction and chromatographic process.

Isolation Workflow from Hoya carnosa
Structural Analysis Methodology

The structural elucidation relied on a combination of modern spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Analysis cluster_chemical Chemical Methods NMR 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) Structure Structural Elucidation NMR->Structure MS Mass Spectrometry (FAB-MS) MS->Structure Acid_Hydrolysis Acid Hydrolysis Derivatization Derivatization Acid_Hydrolysis->Derivatization Derivatization->Structure Isolated_Compound Isolated Compound Isolated_Compound->NMR Isolated_Compound->MS Isolated_Compound->Acid_Hydrolysis

Structural Elucidation Workflow

Biological Activity

While comprehensive biological activity data for the purified 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone is not yet extensively available in the public domain, preliminary studies on the crude extracts of Marsdenia tenacissima have indicated potential anti-inflammatory and antitumor activities. Further investigation is required to determine if this specific oligosaccharide contributes to these observed effects.

Synthesis

To date, a total synthesis of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone has not been reported in the literature. The complex stereochemistry and glycosidic linkages present a formidable challenge for synthetic chemists.

Conclusion

The discovery and structural elucidation of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone have provided a novel and complex oligosaccharide scaffold. The detailed spectroscopic and chemical analysis has laid the groundwork for future synthetic efforts and biological evaluation. Further research is warranted to explore the full therapeutic potential of this unique natural product.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, proposed synthetic protocol for the disaccharide lactone, 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed synthetic protocol for the disaccharide lactone, 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone. As a naturally occurring compound isolated from various plant sources, its synthesis is of interest for structure-activity relationship studies and as a building block in drug discovery programs. The following protocols are based on established methodologies in carbohydrate chemistry, including strategies for the synthesis of 2-deoxy-β-glycosides, 6-deoxygenation, selective methylation, and lactonization. While a direct total synthesis has not been published, this guide presents a plausible and detailed pathway for its preparation in a laboratory setting.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule suggests a convergent approach. The final step would be the lactonization of the corresponding hydroxy acid. This acid can be obtained after deprotection of a disaccharide, which in turn is formed via a glycosylation reaction between a suitably protected 6-deoxy-3-O-methyl-β-allopyranosyl donor and a β-cymaronic acid acceptor. The cymaronic acid moiety, being a 2,6-dideoxy-3-O-methyl sugar, and the allopyranosyl moiety, a 6-deoxy-3-O-methyl sugar, can be synthesized from readily available monosaccharide precursors.

G target Target Molecule lactone Lactonization target->lactone hydroxy_acid Hydroxy Acid Precursor lactone->hydroxy_acid deprotection Global Deprotection hydroxy_acid->deprotection protected_disaccharide Protected Disaccharide deprotection->protected_disaccharide glycosylation β-Glycosylation protected_disaccharide->glycosylation donor Allopyranosyl Donor (Protected) glycosylation->donor acceptor Cymaronic Acid Acceptor (Protected) glycosylation->acceptor donor_synthesis Synthesis donor->donor_synthesis acceptor_synthesis Synthesis acceptor->acceptor_synthesis start_donor D-Glucose Derivative donor_synthesis->start_donor start_acceptor D-Glucose or other hexose derivative acceptor_synthesis->start_acceptor

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis is proposed to proceed in three main stages:

  • Synthesis of the protected glycosyl donor (6-deoxy-3-O-methyl-β-allopyranosyl derivative).

  • Synthesis of the protected glycosyl acceptor (β-cymaronic acid derivative).

  • Glycosylation, deprotection, and lactonization to yield the final product.

G cluster_donor Donor Synthesis cluster_acceptor Acceptor Synthesis cluster_final Final Steps d_start D-Glucose Derivative d_p1 Protection of C1, C2, C4-OH d_start->d_p1 d_p2 Methylation of C3-OH d_p1->d_p2 d_p3 Deoxygenation of C6-OH d_p2->d_p3 d_p4 Activation of Anomeric Center d_p3->d_p4 d_end Glycosyl Donor d_p4->d_end f_p1 Glycosylation d_end->f_p1 a_start Hexose Derivative a_p1 Protection of C1, C4-OH a_start->a_p1 a_p2 Methylation of C3-OH a_p1->a_p2 a_p3 Deoxygenation of C2, C6-OH a_p2->a_p3 a_end Glycosyl Acceptor a_p3->a_end a_end->f_p1 f_p2 Deprotection f_p1->f_p2 f_p3 Oxidation of C1-OH f_p2->f_p3 f_p4 Lactonization f_p3->f_p4 f_end Target Molecule f_p4->f_end

Application

Application Notes and Protocols for the Quantification of Oligosaccharide Lactones in Plant Extracts by HPLC-MS

For Researchers, Scientists, and Drug Development Professionals Introduction Oligosaccharide lactones are a class of carbohydrate derivatives that are gaining interest in plant biology and drug development due to their p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligosaccharide lactones are a class of carbohydrate derivatives that are gaining interest in plant biology and drug development due to their potential roles as signaling molecules in plant defense and development.[1][2][3][4][5] Accurate and robust analytical methods are crucial for understanding their biological functions and for their potential exploitation as bioactive compounds. This document provides detailed application notes and protocols for the quantification of oligosaccharide lactones in plant extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodologies described herein are designed to be adaptable for various plant matrices and research objectives.

Experimental Protocols

Extraction of Oligosaccharide Lactones from Plant Tissues

This protocol is designed for the extraction of polar oligosaccharides, including their lactone forms, from plant material. It is crucial to minimize enzymatic degradation during the extraction process.

Materials:

  • Fresh or freeze-dried plant tissue

  • 80% Ethanol

  • Deionized water

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh approximately 100 mg of fresh or 20 mg of freeze-dried plant tissue.

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube and add 1 mL of 80% ethanol to deactivate endogenous enzymes and precipitate macromolecules.[4]

  • Vortex the sample vigorously for 1 minute and incubate at 80°C for 20 minutes to further ensure enzyme deactivation and enhance extraction.

  • Centrifuge the sample at 14,000 x g for 10 minutes.

  • Carefully collect the supernatant, which contains the soluble oligosaccharides.

  • For exhaustive extraction, the pellet can be re-extracted with another 1 mL of 80% ethanol or deionized water, and the supernatants can be pooled.

  • Filter the pooled supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS analysis.

HPLC-MS Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is well-suited for the separation of polar compounds like underivatized oligosaccharides and their lactones.[6][7][8]

Instrumentation:

  • HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • HILIC column with an amide or zwitterionic stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: 90% Acetonitrile with 10% 10 mM Ammonium formate in water, pH 4.5.

Gradient Elution:

Time (min) % B
0.0 95
10.0 60
12.0 40
15.0 40
15.1 95

| 20.0 | 95 |

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry Parameters (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow (Nitrogen): 600 L/hr

  • Scan Range: m/z 100-1500

  • Data Acquisition: MS and data-dependent MS/MS (ddMS2)

HPLC-MS Method 2: Porous Graphitized Carbon (PGC) Liquid Chromatography

PGC chromatography offers a unique selectivity for carbohydrate isomers and is an excellent alternative for oligosaccharide lactone separation.[9][10][11][12][13]

Instrumentation:

  • HPLC or UHPLC system coupled to a high-resolution mass spectrometer.

  • PGC column (e.g., Thermo Scientific Hypercarb, 3 µm, 2.1 x 100 mm).

Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium bicarbonate in water, pH 8.5.

  • Mobile Phase B: Acetonitrile.

Gradient Elution:

Time (min) % B
0.0 2
20.0 40
25.0 80
30.0 80
30.1 2

| 35.0 | 2 |

Flow Rate: 0.2 mL/min Column Temperature: 60°C Injection Volume: 5 µL

Mass Spectrometry Parameters (Negative Ion Mode):

  • Ionization Mode: ESI, Negative

  • Capillary Voltage: 2.8 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 400°C

  • Gas Flow (Nitrogen): 500 L/hr

  • Scan Range: m/z 100-1500

  • Data Acquisition: MS and ddMS2

Quantification and Data Analysis

For accurate quantification, stable isotope-labeled internal standards are recommended. However, due to the limited commercial availability of oligosaccharide lactone standards, a relative quantification approach or the use of a closely related labeled oligosaccharide is often necessary. The synthesis of oligosaccharide lactone standards can be achieved through chemical or enzymatic methods for absolute quantification.[1][9][14][15][16][17]

Data Processing:

  • Process the raw HPLC-MS data using the instrument manufacturer's software.

  • Identify potential oligosaccharide lactones based on their accurate mass and retention time.

  • Confirm the identity of the compounds by analyzing their MS/MS fragmentation patterns. Lactones may exhibit characteristic neutral losses of CO and/or H2O.[18] Cross-ring cleavages can provide information on linkage positions.[19][20][21]

  • Quantify the identified compounds by integrating the peak areas of their extracted ion chromatograms.

  • Normalize the peak areas to an internal standard and/or the sample weight.

Data Presentation

The following table provides a template for summarizing the quantitative data of oligosaccharide lactones in different plant extracts. As there is currently a lack of published quantitative data for these specific compounds in plants, hypothetical values are provided for illustrative purposes.

Table 1: Hypothetical Quantitative Data of Oligosaccharide Lactones in Plant Extracts

Plant SpeciesTissueOligosaccharide LactoneConcentration (µg/g fresh weight) ± SD
Arabidopsis thalianaLeavesCello-oligosaccharide lactone (DP3)1.2 ± 0.3
Arabidopsis thalianaRootsCello-oligosaccharide lactone (DP4)0.8 ± 0.2
Solanum lycopersicumLeavesXylo-oligosaccharide lactone (DP3)2.5 ± 0.6
Solanum lycopersicumFruitXylo-oligosaccharide lactone (DP4)1.9 ± 0.4
Oryza sativaLeavesPectic-oligosaccharide lactone (DP3)3.1 ± 0.7
Oryza sativaRootsPectic-oligosaccharide lactone (DP4)1.5 ± 0.3

DP: Degree of Polymerization; SD: Standard Deviation

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The overall experimental workflow for the quantification of oligosaccharide lactones from plant extracts is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data_processing Data Processing plant_tissue Plant Tissue grinding Grinding in Liquid N2 plant_tissue->grinding extraction 80% Ethanol Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HILIC or PGC HPLC filtration->hplc Injection ms High-Resolution MS hplc->ms msms MS/MS Fragmentation ms->msms identification Identification msms->identification quantification Quantification identification->quantification

Caption: Experimental workflow for oligosaccharide lactone analysis.

Hypothetical Signaling Pathway

Oligosaccharides released from the plant cell wall can act as damage-associated molecular patterns (DAMPs), triggering plant defense responses.[3][4][5] The following diagram illustrates a hypothetical signaling pathway initiated by oligosaccharide lactones.

signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Downstream Responses os_lactone Oligosaccharide Lactone (DAMP) receptor Membrane Receptor os_lactone->receptor Binding ros Reactive Oxygen Species (ROS) Burst receptor->ros mapk MAPK Cascade Activation receptor->mapk ca_influx Ca2+ Influx receptor->ca_influx gene_expression Defense Gene Expression mapk->gene_expression ca_influx->gene_expression phytoalexin Phytoalexin Synthesis gene_expression->phytoalexin cell_wall Cell Wall Reinforcement gene_expression->cell_wall

Caption: Hypothetical plant defense signaling pathway.

References

Method

Application Note: High-Throughput Screening of Cymaronic Acid Derivatives for Na,K-ATPase Inhibitory Activity

Abstract This application note details a robust and efficient method for identifying and characterizing the inhibitory activity of novel cymaronic acid derivatives against the Na,K-ATPase enzyme. The Na,K-ATPase, or sodi...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for identifying and characterizing the inhibitory activity of novel cymaronic acid derivatives against the Na,K-ATPase enzyme. The Na,K-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells.[1][2] Its inhibition has therapeutic implications for various conditions, including heart failure and cancer.[3][4] This protocol outlines a colorimetric, malachite green-based assay suitable for high-throughput screening (HTS), enabling the rapid evaluation of a library of cymaronic acid derivatives. Furthermore, it provides a framework for determining key inhibitory parameters such as IC₅₀ and Kᵢ values.

Introduction

The Na,K-ATPase is a P-type ATPase that actively transports three sodium ions out of the cell and two potassium ions into the cell, a process coupled to the hydrolysis of one molecule of ATP.[4][5] This ion exchange is crucial for numerous cellular processes, including nerve impulse transmission, muscle contraction, and nutrient uptake.[2] The enzyme is a well-established drug target, most notably for cardiotonic steroids like digoxin and ouabain, which are used in the treatment of cardiac conditions.[3][6][7]

Cymaronic acid and its derivatives represent a class of compounds with potential therapeutic value. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to establish an in vitro assay to screen these compounds for their ability to inhibit Na,K-ATPase activity. The primary assay described is a colorimetric method that quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.[8][9][10]

Principle of the Assay

The Na,K-ATPase inhibitory activity of cymaronic acid derivatives is determined by measuring the reduction in ATP hydrolysis by the enzyme in the presence of the test compounds. The amount of inorganic phosphate (Pi) generated is directly proportional to the enzyme's activity.[9] The assay utilizes the malachite green reagent, which forms a stable colored complex with free phosphate under acidic conditions.[10] The absorbance of this complex is measured spectrophotometrically at approximately 620-660 nm, providing a quantitative measure of ATPase activity.[10][11]

Materials and Reagents

  • Enzyme Source: Purified Na,K-ATPase (e.g., from porcine cerebral cortex or commercially available preparations)

  • Substrate: Adenosine 5'-triphosphate (ATP) disodium salt hydrate

  • Test Compounds: Cymaronic acid derivatives dissolved in an appropriate solvent (e.g., DMSO)

  • Positive Control: Ouabain

  • Assay Buffer: Imidazole-HCl buffer (30 mM, pH 7.4), containing NaCl (130 mM), KCl (20 mM), and MgCl₂ (4 mM)[12]

  • Control Buffer: Assay buffer without KCl, to measure non-specific ATPase activity[11]

  • Malachite Green Reagent: A solution containing malachite green, ammonium molybdate, and a stabilizing agent. Commercial kits are available and recommended for consistency.[10]

  • Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.

  • Microplates: 96-well or 384-well clear flat-bottom plates.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer: Prepare a stock solution of 30 mM Imidazole-HCl (pH 7.4) containing 130 mM NaCl, 20 mM KCl, and 4 mM MgCl₂. Store at 4°C.

  • Control Buffer: Prepare a stock solution of 30 mM Imidazole-HCl (pH 7.4) containing 130 mM NaCl and 4 mM MgCl₂ (omit KCl). Store at 4°C.

  • ATP Solution: Prepare a 10 mM stock solution of ATP in purified water. Aliquot and store at -20°C.

  • Ouabain Solution: Prepare a 10 mM stock solution of ouabain in purified water or DMSO. Aliquot and store at -20°C.

  • Cymaronic Acid Derivative Solutions: Prepare stock solutions of each derivative in 100% DMSO. A typical starting concentration is 10 mM.

  • Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in purified water, ranging from 0 to 50 µM.

Protocol 2: Na,K-ATPase Inhibition Assay (HTS Format)
  • Compound Plating: In a 96-well plate, add 2 µL of each cymaronic acid derivative dilution (in DMSO) to the appropriate wells. For controls, add 2 µL of DMSO (for 100% activity) or 2 µL of a saturating concentration of ouabain (e.g., 1 mM, for 0% activity).

  • Enzyme Addition: Prepare a working solution of Na,K-ATPase in assay buffer. Add 98 µL of the enzyme solution to each well containing the compounds and controls.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of 10 mM ATP to all wells.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[11]

  • Reaction Termination and Color Development: Stop the reaction and develop the color by adding 30 µL of the malachite green reagent to each well. Incubate at room temperature for 15-20 minutes for color stabilization.

  • Absorbance Measurement: Measure the absorbance at 620-660 nm using a microplate reader.[10][11]

Protocol 3: Determination of IC₅₀ Values
  • Prepare serial dilutions of the active cymaronic acid derivatives identified in the HTS. A typical 8-point dilution series might range from 100 µM to 0.1 µM.

  • Perform the Na,K-ATPase inhibition assay as described in Protocol 2 with the serial dilutions of the compounds.

  • Calculate the percentage of inhibition for each concentration relative to the controls (DMSO as 0% inhibition and ouabain as 100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

Summarize the screening results and IC₅₀ values in a clear and structured table for easy comparison of the inhibitory potencies of the different cymaronic acid derivatives.

Table 1: Inhibitory Activity of Cymaronic Acid Derivatives on Na,K-ATPase

Compound ID% Inhibition at 10 µMIC₅₀ (µM)
Cymaronic Acid[Data][Data]
Derivative 1[Data][Data]
Derivative 2[Data][Data]
Derivative 3[Data][Data]
Ouabain (Control)100%[Known Value]

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Buffers, ATP, Enzyme, Compounds) plate_compounds Plate Compounds & Controls in Microplate reagents->plate_compounds add_enzyme Add Na,K-ATPase Solution plate_compounds->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate add_reagent Add Malachite Green Reagent incubate->add_reagent measure_abs Measure Absorbance (620-660 nm) add_reagent->measure_abs analyze_data Data Analysis (% Inhibition, IC50) measure_abs->analyze_data

Caption: Experimental workflow for Na,K-ATPase inhibition assay.

Na,K-ATPase Signaling Pathway Inhibition

signaling_pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular NKA Na,K-ATPase Na_out 3 Na+ NKA->Na_out Pumped Out K_out 2 K+ NKA->K_out Pumped In ADP_Pi ADP + Pi NKA->ADP_Pi K_in 2 K+ K_in->NKA Binds Cymaronic_Derivative Cymaronic Acid Derivative Cymaronic_Derivative->NKA Inhibits Na_in 3 Na+ Na_in->NKA Binds ATP ATP ATP->NKA Hydrolysis

Caption: Inhibition of the Na,K-ATPase pump by cymaronic acid derivatives.

Troubleshooting

IssuePossible CauseSolution
High background signalContaminated reagents; Spontaneous ATP hydrolysisUse fresh reagents; Optimize assay buffer pH and temperature.
Low signal-to-noise ratioInsufficient enzyme activity; Suboptimal reagent concentrationsIncrease enzyme concentration; Optimize ATP and malachite green concentrations.
Inconsistent resultsPipetting errors; Temperature fluctuationsUse calibrated pipettes; Ensure uniform temperature control during incubations.
Compound precipitationLow solubility of derivatives in aqueous bufferIncrease final DMSO concentration (up to 1-2%); Check compound solubility.

Conclusion

The described malachite green-based colorimetric assay provides a reliable and scalable method for screening cymaronic acid derivatives for their inhibitory activity against Na,K-ATPase. This protocol can be readily adapted for high-throughput screening campaigns and subsequent characterization of lead compounds, facilitating the discovery of novel therapeutic agents targeting this essential ion pump.

References

Application

Application Notes & Protocols: 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone as a Putative Molecular Probe

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone, a natural product isolated from plants of the Marsdenia and Hoya...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone, a natural product isolated from plants of the Marsdenia and Hoya genera, belongs to the broad class of pregnane glycosides. While direct studies characterizing this specific oligosaccharide as a molecular probe are not extensively documented, the well-established biological activities of structurally related pregnane glycosides provide a strong basis for its potential applications in studying cellular processes such as inflammation and cytotoxicity. These related compounds have been shown to modulate key signaling pathways, making them valuable tools for investigating disease mechanisms and for drug discovery.

This document outlines potential applications of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone as a molecular probe based on the activities of analogous pregnane glycosides. The protocols provided are derived from established methodologies for characterizing similar compounds.

Putative Applications

Based on the known biological activities of related pregnane glycosides, 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone can be employed as a molecular probe in the following areas:

  • Probing Inflammatory Pathways: As an inhibitor of nitric oxide (NO) production in macrophages, this compound can be used to investigate the signaling cascades that lead to inflammation. Its mechanism of action is likely to involve the modulation of enzymes such as inducible nitric oxide synthase (iNOS).

  • Investigating Cytotoxicity and Apoptosis: The cytotoxic effects of related pregnane glycosides against various cancer cell lines suggest that this compound could be used to study the mechanisms of cell death, including apoptosis.

Quantitative Data of Related Pregnane Glycosides

The following tables summarize the cytotoxic and anti-inflammatory activities of various pregnane glycosides isolated from Marsdenia species. This data provides a reference for the expected potency of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone.

Table 1: Cytotoxic Activity of Pregnane Glycosides from Marsdenia tenacissima Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Marsdeoside JHL-60 (Leukemia)6.5[1][2]
Marsdeoside JA549 (Lung Cancer)10.2[1][2]
Marsdeoside JSMMC-7721 (Hepatoma)8.3[1][2]
Marsdeoside JMCF-7 (Breast Cancer)18.1[1][2]
Marsdeoside JSW480 (Colon Cancer)12.5[1][2]

Table 2: Anti-Inflammatory Activity of Pregnane Glycosides from Marsdenia tenacissima

CompoundAssayIC50 (µM)Reference
Marsdeosides ANO Production Inhibition (RAW264.7 cells)37.5[3]
Marsdeosides HNO Production Inhibition (RAW264.7 cells)38.8[3]
Marsdeosides INO Production Inhibition (RAW264.7 cells)42.8[3]
L-NMMA (Positive Control)NO Production Inhibition (RAW264.7 cells)39.3[3]

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Activity by Measuring Nitric Oxide (NO) Production in Macrophages

This protocol details the procedure to assess the inhibitory effect of the compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone

  • Griess Reagent System

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute with DMEM to achieve final desired concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.1%).

  • Treatment: Remove the culture medium and treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells with media only), a positive control (cells with LPS only), and a vehicle control (cells with LPS and DMSO).

  • NO Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage inhibition of NO production for each concentration of the test compound relative to the LPS-only control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

This protocol describes how to evaluate the cytotoxic effect of the compound on a selected cancer cell line (e.g., HL-60).

Materials:

  • Human cancer cell line (e.g., HL-60)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Maintain the cancer cell line in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Inhibition of LPS-Induced Nitric Oxide Production LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates & degrades NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene activates iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes Arginine L-Arginine Arginine->iNOS_Protein Pregnane_Glycoside 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)- beta-cymaronic acid delta-lactone Pregnane_Glycoside->NFkB Potentially Inhibits Upstream Signaling Pregnane_Glycoside->iNOS_Protein Inhibits G Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture Cancer Cells Seed Seed cells in 96-well plate Culture->Seed Treat_Cells Treat cells for 48-72h Seed->Treat_Cells Prepare_Compound Prepare serial dilutions of test compound Prepare_Compound->Treat_Cells Add_MTT Add MTT reagent Treat_Cells->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

References

Method

Application Notes and Protocols for In Vitro Cytotoxicity Studies of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1‑4)-beta-cymaronic acid delta-lactone on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a comprehensive guide for conducting in vitro cytotoxicity studies of the natural product 6-Deoxy-3-O-methyl-be...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for conducting in vitro cytotoxicity studies of the natural product 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone.[1][2][3][4][5] This document outlines the necessary protocols for evaluating the cytotoxic effects of this compound on various cancer cell lines. The provided methodologies for assays such as the MTT and LDH assays are standard and widely used for assessing cell viability and cytotoxicity.[6][7][8][9][10][11][12][13] Additionally, this guide includes representations of key signaling pathways, like the apoptosis and PI3K/Akt pathways, which are often implicated in cancer cell survival and death, providing a framework for mechanistic studies.[14][15][16][17][18][19][20][21]

Data Presentation

Effective data presentation is crucial for the interpretation and comparison of experimental results. Quantitative data from cytotoxicity assays should be organized into clear, structured tables. Below are template tables for presenting IC50 values and percentage cytotoxicity data.

Table 1: Hypothetical IC50 Values of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone on Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIncubation Time (hrs)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data
MDA-MB-231Breast Adenocarcinoma48Data
A549Lung Carcinoma48Data
HeLaCervical Cancer48Data
HepG2Hepatocellular Carcinoma48Data

Table 2: Hypothetical Percentage Cytotoxicity of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone at Various Concentrations

Cancer Cell LineConcentration (µM)% Cytotoxicity (± SD)
MCF-7 10Data
25Data
50Data
100Data
A549 10Data
25Data
50Data
100Data

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. The following are step-by-step protocols for the MTT and LDH cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[8][11][12]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used for the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[8][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6][12]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[8]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[9][22]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated Cells - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Visualizations

Diagrams are provided to visualize the experimental workflow and relevant signaling pathways.

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Cancer Cell Culture B Cell Seeding (96-well plate) A->B C Addition of Compound (Serial Dilutions) B->C D Incubation (24-48-72h) C->D E MTT or LDH Assay D->E F Absorbance Measurement E->F G Calculation of % Viability/Cytotoxicity F->G

Caption: Experimental workflow for in vitro cytotoxicity assays.

G ext_stim Extrinsic Stimuli (e.g., FasL, TNF) death_rec Death Receptors ext_stim->death_rec casp8 Caspase-8 death_rec->casp8 casp3 Caspase-3 (Executioner) casp8->casp3 apoptosis Apoptosis casp3->apoptosis int_stim Intrinsic Stimuli (e.g., DNA Damage) mito Mitochondria int_stim->mito cyto_c Cytochrome c mito->cyto_c casp9 Caspase-9 cyto_c->casp9 casp9->casp3 bcl2 Bcl-2 Family bcl2->mito

Caption: Simplified overview of the apoptotic signaling pathway.

G gf Growth Factors rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 P akt Akt pip3->akt downstream Downstream Effects (Cell Survival, Proliferation) akt->downstream pten PTEN pten->pip3

Caption: The PI3K/Akt signaling pathway promoting cell survival.

References

Application

Application Notes and Protocols for the Large-Scale Purification of Saccharide Natural Products

Audience: Researchers, scientists, and drug development professionals. Introduction Saccharide natural products, particularly polysaccharides, are a diverse class of biopolymers with a wide range of biological activities...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saccharide natural products, particularly polysaccharides, are a diverse class of biopolymers with a wide range of biological activities, including immunomodulatory, anti-tumor, and anti-inflammatory effects.[1] Their potential applications in the pharmaceutical, nutraceutical, and cosmetic industries necessitate the development of robust and scalable purification protocols. This document provides detailed application notes and protocols for the large-scale purification of saccharide natural products from various sources, including plants, fungi, and bacteria.

I. General Workflow for Large-Scale Polysaccharide Purification

The purification of polysaccharides from natural sources is a multi-step process designed to isolate the target molecules from a complex mixture of other cellular components such as proteins, lipids, nucleic acids, and pigments.[2] The general workflow can be divided into four main stages: Extraction, Impurity Removal (Pre-purification), Polysaccharide Fractionation and Purification, and Final Processing.

Large-Scale Polysaccharide Purification Workflow cluster_0 Stage 1: Extraction cluster_1 Stage 2: Impurity Removal (Pre-purification) cluster_2 Stage 3: Polysaccharide Fractionation & Purification cluster_3 Stage 4: Final Processing RawMaterial Raw Material (e.g., Plant, Fungi, Bacteria) Extraction Extraction (Hot Water, Alkali, Enzymatic) RawMaterial->Extraction CrudeExtract Crude Polysaccharide Extract Extraction->CrudeExtract Deproteinization Deproteinization (e.g., Sevag, TCA) CrudeExtract->Deproteinization Decolorization Decolorization (e.g., Activated Carbon) Deproteinization->Decolorization Precipitation Ethanol Precipitation Decolorization->Precipitation CrudePolysaccharide Crude Polysaccharide Precipitation->CrudePolysaccharide ColumnChromatography Column Chromatography CrudePolysaccharide->ColumnChromatography AnionExchange Anion-Exchange Chromatography ColumnChromatography->AnionExchange Separation by Charge GelFiltration Gel Filtration Chromatography ColumnChromatography->GelFiltration Separation by Size PurifiedFractions Purified Polysaccharide Fractions AnionExchange->PurifiedFractions GelFiltration->PurifiedFractions Dialysis Dialysis / Ultrafiltration (Desalting & Concentration) PurifiedFractions->Dialysis Lyophilization Lyophilization (Freeze-Drying) Dialysis->Lyophilization FinalProduct Purified Polysaccharide Powder Lyophilization->FinalProduct

Caption: General workflow for the large-scale purification of saccharide natural products.

II. Data Presentation: Quantitative Analysis of Polysaccharide Purification

The following tables summarize quantitative data from various large-scale purification studies of saccharide natural products.

Table 1: Purification of Polysaccharides from Ganoderma lucidum

Purification StepYieldPurityReference
Crude Polysaccharide Extraction~2.07% (of fruiting body dry weight)-[3]
Intracellular Polysaccharide (50-L Fermentor)2.65 g/L-[4][5]
Ultrafiltration69.4% recovery73.5%[6]

Table 2: Purification of Lentinan from Lentinula edodes

SourceLentinan Concentration (after purification)Reference
Mycelium0.243 mg/mL[7]
Fruiting Body0.103 mg/mL[7]
Whole Fungus0.148 mg/mL[7]

Table 3: Purification of Pectin from Plant Sources

Raw Material & MethodPectin YieldGalacturonic Acid Content (Purity)Degree of EsterificationReference
Citrus Fruits (Acid Hydrolysis & Calcium Salt Precipitation)-High-[8]
Plant Material (Enzymatic Extraction)13%72%-[9]
Plant Material (Acid Extraction)19%46%-[9]
Pectin Extract with Sodium Citrate & Ultrafiltration (100 kDa)16.4%89.7%77.42%[10]

Table 4: Purification of Bacterial Exopolysaccharides (EPS)

Bacterial Strain & MethodYieldReference
Leuconostoc mesenteroides CMG713 (Optimized Fermentation)Max. dextran yield at 20h[11]
Lactobacillus spp. (Optimized Fermentation)580 mg/100 mL[12]
Salmonella enterica serovar Paratyphi A (from LPS)>880 mg/L of culture broth[13]

III. Experimental Protocols

A. Extraction Protocols

1. Hot Water Extraction

This is the most common method for extracting water-soluble polysaccharides.

  • Principle: Based on the increased solubility of most polysaccharides in hot water.

  • Protocol:

    • Start with dried and powdered raw material to increase the surface area for extraction.

    • Suspend the material in deionized water, typically at a solid-to-liquid ratio of 1:10 to 1:50 (w/v).

    • Heat the suspension to a temperature ranging from 80°C to 100°C.

    • Maintain the temperature and stir for a period of 2 to 4 hours.

    • Separate the solid residue by centrifugation or filtration.

    • The supernatant, containing the crude polysaccharide extract, is collected.

    • The extraction process can be repeated multiple times on the residue to maximize the yield.

2. Dilute Alkali Extraction

This method is suitable for extracting acidic polysaccharides or those with high molecular weights that are not readily soluble in hot water.

  • Principle: The alkaline solution helps to break down cell walls and solubilize acidic polysaccharides.

  • Protocol:

    • The residue from the hot water extraction is often used as the starting material.

    • Suspend the material in a dilute alkali solution, such as 0.1 M to 0.5 M sodium hydroxide (NaOH).

    • Stir the suspension at room temperature or a slightly elevated temperature for several hours.

    • Centrifuge the mixture to separate the solid residue.

    • Collect the supernatant containing the alkali-soluble polysaccharides.

    • Neutralize the pH of the supernatant with an acid (e.g., hydrochloric acid) before proceeding to the next step.

3. Enzyme-Assisted Extraction

This method uses enzymes to degrade the plant cell wall, facilitating the release of polysaccharides.

  • Principle: Enzymes like cellulase, pectinase, and hemicellulase specifically hydrolyze cell wall components, leading to a more efficient extraction of polysaccharides under milder conditions.

  • Protocol:

    • Suspend the raw material in a buffer solution with an optimal pH for the chosen enzyme(s).

    • Add the enzyme(s) to the suspension.

    • Incubate the mixture at the optimal temperature for the enzyme(s) for a specified period (e.g., 2-24 hours) with gentle agitation.

    • Inactivate the enzymes by boiling the mixture for a short period.

    • Separate the solid residue by centrifugation or filtration.

    • The supernatant contains the crude polysaccharide extract.

B. Impurity Removal Protocols

1. Deproteinization: Sevag Method

  • Principle: This method uses a mixture of chloroform and n-butanol to denature and precipitate proteins.

  • Protocol:

    • To the crude polysaccharide extract, add a mixture of chloroform and n-butanol (typically in a 4:1 or 5:1 v/v ratio). The volume of the Sevag reagent added is usually one-third to one-half of the extract volume.

    • Shake the mixture vigorously for 20-30 minutes to ensure thorough mixing and protein denaturation.

    • Centrifuge the emulsion to separate the phases. The denatured proteins will accumulate at the interface between the aqueous and organic layers.

    • Carefully collect the upper aqueous layer containing the polysaccharides.

    • Repeat the process until no more protein precipitate is observed at the interface.

2. Ethanol Precipitation

  • Principle: Polysaccharides are generally insoluble in high concentrations of ethanol, while monosaccharides, oligosaccharides, and some other small molecule impurities remain in solution.

  • Protocol:

    • Concentrate the deproteinized polysaccharide solution.

    • Slowly add 3 to 4 volumes of absolute ethanol while stirring.

    • Allow the mixture to stand at 4°C overnight to facilitate complete precipitation of the polysaccharides.

    • Collect the polysaccharide precipitate by centrifugation.

    • Wash the precipitate with ethanol to remove any remaining soluble impurities.

    • The resulting precipitate is the crude polysaccharide.

C. Chromatographic Purification Protocols

1. Anion-Exchange Chromatography

  • Principle: This technique separates molecules based on their net charge. Acidic polysaccharides, which are negatively charged, will bind to a positively charged anion-exchange resin. Neutral polysaccharides will pass through unbound. The bound acidic polysaccharides can then be eluted by increasing the salt concentration or changing the pH.[1]

  • Protocol:

    • Pack a column with an anion-exchange resin such as DEAE-cellulose or DEAE-Sephadex.

    • Equilibrate the column with a starting buffer (e.g., a low ionic strength buffer at a neutral or slightly alkaline pH).

    • Dissolve the crude polysaccharide in the starting buffer and load it onto the column.

    • Wash the column with the starting buffer to elute the unbound neutral polysaccharides.

    • Elute the bound acidic polysaccharides using a stepwise or linear gradient of increasing salt concentration (e.g., 0 to 2.0 M NaCl) in the buffer.

    • Collect fractions and monitor for polysaccharide content using a suitable assay (e.g., the phenol-sulfuric acid method).

    • Pool the fractions containing the polysaccharide of interest.

Caption: Anion-exchange chromatography for polysaccharide separation.

2. Gel Filtration Chromatography (Size-Exclusion Chromatography)

  • Principle: This method separates molecules based on their size (hydrodynamic volume). The column is packed with porous beads. Larger molecules that cannot enter the pores will pass through the column more quickly and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.[1]

  • Protocol:

    • Select a gel filtration medium (e.g., Sephadex, Sephacryl, or Bio-Gel) with a fractionation range appropriate for the molecular weight of the target polysaccharide.

    • Pack a column with the selected medium and equilibrate it with a suitable buffer.

    • Dissolve the polysaccharide fraction (often from a previous purification step like anion-exchange chromatography) in the elution buffer.

    • Apply the sample to the top of the column.

    • Elute the sample with the equilibration buffer at a constant flow rate.

    • Collect fractions and monitor for polysaccharide content.

    • Pool the fractions containing the purified polysaccharide of the desired molecular weight.

Gel_Filtration_Chromatography cluster_process Separation Process cluster_outcome Elution Profile sample_application Polysaccharide Sample (Mixed Molecular Weights) Applied to Gel Filtration Column separation Large Polysaccharides Small Polysaccharides Porous Gel Beads sample_application->separation elution Elution with Buffer Molecules Separate by Size separation->elution large_elute Large Polysaccharides Elute First elution->large_elute small_elute Small Polysaccharides Elute Last elution->small_elute

Caption: Principle of gel filtration chromatography for polysaccharide purification.

IV. Conclusion

The large-scale purification of saccharide natural products is a critical step in their development as therapeutic agents and functional ingredients. The choice of purification strategy depends on the source of the polysaccharide and its physicochemical properties. A combination of extraction, impurity removal, and chromatographic techniques is typically employed to achieve high purity and yield. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of natural product drug development.

References

Method

Application Notes and Protocols for Sequencing Deoxy Sugar-Containing Oligosaccharides by Tandem Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals Introduction The structural elucidation of oligosaccharides, particularly those containing deoxy sugars such as fucose, is a critical task in glycobiology a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural elucidation of oligosaccharides, particularly those containing deoxy sugars such as fucose, is a critical task in glycobiology and the development of biotherapeutics. The presence and linkage of these sugar residues can significantly impact the biological activity, stability, and immunogenicity of glycoproteins. Tandem mass spectrometry (MS/MS) has emerged as a primary tool for sequencing oligosaccharides due to its high sensitivity and ability to provide detailed structural information. This document provides detailed application notes and experimental protocols for the sequencing of deoxy sugar-containing oligosaccharides using various tandem mass spectrometry techniques.

Application Notes

The Challenge of Deoxy Sugars in Oligosaccharide Sequencing

Deoxy sugars, like fucose, introduce unique challenges in MS/MS analysis. The lability of the fucosyl glycosidic bond can lead to its preferential cleavage, sometimes masking other structural information. Furthermore, a phenomenon known as "fucose migration" can occur, where the fucose residue rearranges to a different position on the oligosaccharide during fragmentation, potentially leading to incorrect structural assignments. Careful selection of derivatization techniques, ionization methods, and fragmentation strategies is crucial to overcome these challenges.

Permethylation: A Key Derivatization Strategy

Permethylation is a chemical derivatization technique that replaces all active hydrogens on the hydroxyl and N-acetyl groups of an oligosaccharide with methyl groups. This process is highly recommended for the analysis of oligosaccharides containing deoxy sugars for several reasons:

  • Enhanced Ionization Efficiency: Permethylation increases the hydrophobicity of the oligosaccharide, leading to improved ionization efficiency in both MALDI and ESI mass spectrometry.

  • Stabilization of Sialic Acids: It stabilizes labile sialic acid residues, preventing their loss during analysis.

  • Predictable Fragmentation: Permethylated glycans produce more predictable and informative fragmentation patterns in MS/MS, aiding in the determination of sequence and linkage.[1]

  • Improved Chromatographic Separation: The increased hydrophobicity allows for better separation of isomers using reversed-phase liquid chromatography (RPLC).[1]

Choosing the Right Fragmentation Technique

Several fragmentation techniques are available for oligosaccharide sequencing, each with its own advantages and disadvantages, particularly for glycans containing deoxy sugars.

  • Collision-Induced Dissociation (CID): This is the most common fragmentation method. In positive ion mode, CID of protonated oligosaccharides primarily results in glycosidic bond cleavages, producing B- and Y-ions according to the Domon-Costello nomenclature.[2][3] While useful for sequencing, CID can sometimes lead to the aforementioned fucose migration, especially with protonated species. Using sodiated adducts can help minimize this rearrangement.[1][4]

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique that often produces a richer fragmentation spectrum, including more cross-ring cleavages (A- and X-ions) that can provide linkage information. HCD is less prone to the low-mass cutoff issues sometimes seen with ion trap CID, allowing for the detection of important low-mass oxonium ions.

  • Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These are non-ergodic fragmentation methods that are particularly useful for preserving labile modifications like glycosylation. ETD and ECD are especially advantageous for sequencing glycopeptides, as they tend to cleave the peptide backbone while leaving the glycan structure intact. For free oligosaccharides, these methods can provide complementary information to CID and HCD.

  • Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): This hybrid technique combines ETD with HCD, generating a rich spectrum of both c/z-ions from peptide backbone cleavage and b/y/A/X-ions from glycan fragmentation. This can provide comprehensive structural information in a single experiment.

Data Presentation

The following table summarizes the typical fragmentation patterns observed for a fucosylated N-glycan under different MS/MS conditions. The relative intensities are generalized from multiple studies and can vary based on instrument parameters and specific glycan structure.

Fragment Ion TypeDescriptionCID (protonated)CID (sodiated)HCDETD/EThcD (on glycopeptides)
Y- and B-ions Glycosidic bond cleavages, provide sequence information.HighHighHighModerate
Cross-ring fragments (A- and X-ions) Cleavage of bonds within the sugar ring, provide linkage information.LowModerateModerate to HighLow
Internal fragments Result from multiple cleavages, can be complex to interpret.ModerateLowModerateLow
Oxonium ions Low m/z ions characteristic of specific monosaccharides (e.g., m/z 204 for HexNAc).Moderate to HighModerateHighLow
Neutral loss of fucose Loss of the entire fucose residue.HighModerateModerateLow
Peptide backbone fragments (c- and z-ions) Cleavage of the peptide backbone in glycopeptides.N/AN/AN/AHigh

Experimental Protocols

Protocol 1: Permethylation of Deoxy Sugar-Containing Oligosaccharides

This protocol is a widely used method for the permethylation of glycans prior to mass spectrometry.

Materials:

  • Dried oligosaccharide sample (1-10 µg)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Powdered Sodium Hydroxide (NaOH)

  • Iodomethane (Methyl Iodide)

  • Methanol

  • Chloroform

  • Deionized water

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation: Place the dried oligosaccharide sample in a 2 mL microcentrifuge tube.

  • Base Slurry Preparation: In a separate glass tube, prepare a slurry of powdered NaOH in anhydrous DMSO.

  • Reaction: a. Add 100 µL of anhydrous DMSO to the dried sample and vortex to dissolve. b. Add approximately 200 µL of the NaOH/DMSO slurry to the sample. c. Immediately add 50 µL of iodomethane. Caution: Iodomethane is toxic and volatile. Handle in a fume hood. d. Tightly cap the tube and vortex vigorously for 10-30 minutes at room temperature.

  • Quenching the Reaction: a. Carefully open the tube in a fume hood to release any pressure. b. Add 1 mL of deionized water to quench the reaction. c. Add 1 mL of chloroform to extract the permethylated glycans. d. Vortex thoroughly and centrifuge to separate the phases.

  • Purification: a. Remove the upper aqueous layer. b. Wash the lower chloroform layer three times with 1 mL of deionized water, removing the aqueous layer each time. c. Transfer the final chloroform layer to a clean tube and dry it completely using a centrifugal evaporator or a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. b. Reconstitute the dried sample in 200 µL of 50% methanol and load it onto the conditioned C18 cartridge. c. Wash the cartridge with 2 mL of 15% acetonitrile to remove salts. d. Elute the permethylated oligosaccharides with 3 mL of 50% acetonitrile. e. Lyophilize the eluted fraction. The sample is now ready for MS analysis.

Protocol 2: Tandem Mass Spectrometry Analysis

The following are general parameter guidelines for different MS/MS techniques. Optimal settings may vary depending on the instrument and the specific oligosaccharide being analyzed.

Instrumentation: A hybrid quadrupole-time-of-flight (Q-TOF), Orbitrap, or ion trap mass spectrometer equipped with CID, HCD, and/or ETD capabilities.

Sample Introduction: The permethylated oligosaccharide sample is reconstituted in a suitable solvent (e.g., 50% methanol with 1 mM NaOH for positive ion mode ESI) and introduced into the mass spectrometer via nano-electrospray ionization (nESI) or infused directly.

MS1 (Full Scan) Parameters:

  • Mass Range: 500-2500 m/z

  • Resolution: 60,000 - 120,000

  • Polarity: Positive ion mode

MS/MS (Fragmentation) Parameters:

Collision-Induced Dissociation (CID):

  • Isolation Window: 1-2 m/z

  • Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV). The optimal energy will depend on the m/z and charge state of the precursor ion.

  • Activation Q: 0.25

  • Activation Time: 10-30 ms

Higher-Energy Collisional Dissociation (HCD):

  • Isolation Window: 1-2 m/z

  • Normalized Collision Energy (NCE): Use a stepped NCE (e.g., 15-35%).

  • Resolution: 30,000 - 60,000

Electron Transfer Dissociation (ETD) / EThcD (for glycopeptides):

  • Isolation Window: 1-2 m/z

  • ETD Reagent: Fluoranthene anion

  • Reaction Time: 10-100 ms (optimize for the specific precursor)

  • Supplemental Activation (for EThcD): Apply HCD at a normalized collision energy of 10-25% to the ETD product ions.

Visualizations

Oligosaccharide_Sequencing_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Oligosaccharide_Sample Oligosaccharide Sample (containing deoxy sugars) Permethylation Permethylation Oligosaccharide_Sample->Permethylation Purification Purification (SPE) Permethylation->Purification LC_MS LC-MS Analysis Purification->LC_MS MS1_Scan MS1 Scan (Precursor Ion Selection) LC_MS->MS1_Scan MS2_Fragmentation MS/MS Fragmentation (CID, HCD, ETD/EThcD) MS1_Scan->MS2_Fragmentation Spectral_Interpretation Spectral Interpretation MS2_Fragmentation->Spectral_Interpretation Sequence_Determination Sequence & Linkage Determination Spectral_Interpretation->Sequence_Determination Permethylation_Protocol start Start: Dried Oligosaccharide dissolve Dissolve in Anhydrous DMSO start->dissolve add_base Add NaOH/DMSO Slurry dissolve->add_base add_meI Add Iodomethane (Vortex) add_base->add_meI quench Quench with Water add_meI->quench extract Extract with Chloroform quench->extract wash Wash Chloroform Layer with Water (3x) extract->wash dry Dry Chloroform Layer wash->dry spe C18 SPE Cleanup dry->spe end End: Permethylated Sample for MS Analysis spe->end Fragmentation_Decision_Tree Start Isolated Precursor Ion IsGlycopeptide Is the analyte a glycopeptide? Start->IsGlycopeptide FreeOligo Free Oligosaccharide IsGlycopeptide->FreeOligo No Glycopeptide Glycopeptide IsGlycopeptide->Glycopeptide Yes LinkageInfo Need linkage information? FreeOligo->LinkageInfo ETD_EThcD Use ETD or EThcD for peptide sequencing and glycan preservation Glycopeptide->ETD_EThcD CID_HCD Use CID or HCD for glycan sequencing HCD_highE Use HCD with higher collision energy for cross-ring fragments CID_HCD->HCD_highE LinkageInfo->CID_HCD No LinkageInfo->HCD_highE Yes

References

Application

Methodology for Advancing Structure-Activity Relationship Studies of Cardiac Glycoside Analogues

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Cardiac glycosides, a class of naturally derived compounds, have a long history in the treatment of heart failu...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac glycosides, a class of naturally derived compounds, have a long history in the treatment of heart failure.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in increased cardiac contractility.[1] Recently, there has been a resurgence of interest in cardiac glycosides due to their potent anticancer activities.[3][4] This has spurred extensive research into their structure-activity relationships (SAR) to develop novel analogues with enhanced therapeutic indices, separating their anticancer effects from their cardiotoxicity.

These application notes provide a comprehensive methodological framework for studying the SAR of cardiac glycoside analogues, encompassing synthetic strategies, key in vitro assays, and in vivo cardiotoxicity assessment. Detailed protocols are provided to guide researchers in this field.

Synthesis of Cardiac Glycoside Analogues

The general structure of a cardiac glycoside consists of a steroid nucleus, a sugar moiety at the C3 position, and a lactone ring at the C17 position. SAR studies typically involve the systematic modification of these three key components.

Key Structural Modifications for SAR Studies:

  • Sugar Moiety: Variations in the sugar type, number of sugar units, and their stereochemistry can significantly impact the potency and selectivity of the analogues.

  • Lactone Ring: Modifications to the lactone ring, including saturation or substitution, can modulate activity.

  • Steroid Core: Introduction of different functional groups on the steroid nucleus can influence the compound's pharmacokinetic and pharmacodynamic properties.

A general workflow for the synthesis and evaluation of cardiac glycoside analogues is depicted below.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Starting Material (e.g., Digoxin, Digitoxin) Modification Chemical Modification (Sugar, Lactone, Steroid) Start->Modification Purification Purification & Characterization (HPLC, NMR, MS) Modification->Purification NKA_Assay Na+/K+-ATPase Inhibition Assay Purification->NKA_Assay Test Analogues Cytotoxicity_Assay Cytotoxicity Assays (MTT, Clonogenic) NKA_Assay->Cytotoxicity_Assay Signaling_Analysis Signaling Pathway Analysis Cytotoxicity_Assay->Signaling_Analysis Cardiotoxicity Cardiotoxicity Assessment (ECG) Signaling_Analysis->Cardiotoxicity Lead Analogues

Figure 1: General workflow for SAR studies of cardiac glycoside analogues.

In Vitro Efficacy and Potency Assessment

Na+/K+-ATPase Inhibition Assay

The primary target of cardiac glycosides is the Na+/K+-ATPase. Therefore, a key experiment in SAR studies is to determine the inhibitory potency of the analogues against this enzyme. A common method is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Protocol: Spectrophotometric Na+/K+-ATPase Inhibition Assay

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or commercially available)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4

  • ATP solution (10 mM)

  • Cardiac glycoside analogues (dissolved in DMSO)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of cardiac glycoside analogue at various concentrations (or DMSO for control)

    • 10 µL of purified Na+/K+-ATPase enzyme

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction: Add 30 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction: Stop the reaction by adding 100 µL of Malachite Green reagent.

  • Color development: Allow the color to develop for 15-20 minutes at room temperature.

  • Measure absorbance: Read the absorbance at 620-660 nm using a microplate reader.

  • Data analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each analogue concentration relative to the control (DMSO).

    • Determine the IC50 value (the concentration of the analogue that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the analogue concentration and fitting the data to a dose-response curve.

Cytotoxicity Assays

Evaluating the cytotoxic effects of cardiac glycoside analogues on cancer cell lines is crucial for identifying potential anticancer agents.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cardiac glycoside analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the cardiac glycoside analogues (typically in a final volume of 200 µL). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove 100 µL of the medium and add 20 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

Protocol: Clonogenic Survival Assay

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Cardiac glycoside analogues

  • 6-well cell culture plates

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cardiac glycoside analogues for a defined period (e.g., 24 hours).

  • Colony Formation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Fixation and Staining:

    • Wash the wells with PBS.

    • Fix the colonies with the fixation solution for 15 minutes.

    • Stain the colonies with the crystal violet solution for 20 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.

Signaling Pathway Analysis

Cardiac glycosides are known to modulate several key signaling pathways, contributing to their anticancer effects. Understanding how different analogues affect these pathways is crucial for elucidating their mechanism of action.

Signaling_Pathway CG Cardiac Glycoside Analogue NKA Na+/K+-ATPase CG->NKA Inhibition DDR DNA Damage Response (DDR) CG->DDR Na_Ca ↑ Intracellular Na+ ↑ Intracellular Ca2+ NKA->Na_Ca Src Src Kinase NKA->Src NFkB NF-κB Pathway Na_Ca->NFkB Apoptosis Apoptosis Na_Ca->Apoptosis EGFR EGFR Src->EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK AntiProliferation Anti-Proliferation PI3K_Akt->AntiProliferation CellCycleArrest Cell Cycle Arrest MAPK_ERK->CellCycleArrest NFkB->AntiProliferation DDR->Apoptosis

Figure 2: Key signaling pathways modulated by cardiac glycosides.

Experimental Approaches:

  • Western Blotting: To analyze the expression and phosphorylation status of key proteins in the signaling pathways (e.g., Akt, ERK, p53).

  • Reporter Gene Assays: To measure the activity of transcription factors like NF-κB.

  • Immunofluorescence: To visualize the subcellular localization of signaling proteins.

In Vivo Cardiotoxicity Assessment

A critical aspect of developing new cardiac glycoside analogues is to assess their potential cardiotoxicity. In vivo models, such as rodents, are commonly used for this purpose.

Protocol: Electrocardiogram (ECG) Monitoring in Rodents

Materials:

  • Rodents (e.g., mice or rats)

  • ECG recording system with implantable telemetry devices or non-invasive surface electrodes

  • Anesthesia (if required for implantation)

  • Cardiac glycoside analogues for administration (e.g., via intravenous or intraperitoneal injection)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the housing and experimental conditions.

  • Baseline ECG Recording: Record baseline ECG data for a sufficient period before drug administration.

  • Compound Administration: Administer the cardiac glycoside analogue at different doses.

  • Continuous ECG Monitoring: Continuously monitor the ECG for several hours or days post-administration.

  • ECG Analysis: Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval. Look for the occurrence of arrhythmias.

  • Histopathological Analysis: At the end of the study, hearts can be collected for histopathological examination to assess for any cardiac tissue damage.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Synthesis Synthesis of Analogues Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification NKA_Inhibition Na+/K+-ATPase Inhibition (IC50 Determination) Purification->NKA_Inhibition Library of Analogues Cytotoxicity Cytotoxicity Screening (MTT Assay - IC50) NKA_Inhibition->Cytotoxicity Clonogenic Clonogenic Survival Assay Cytotoxicity->Clonogenic Hit Compounds Signaling Signaling Pathway Analysis (Western Blot, etc.) Clonogenic->Signaling Lead Candidates Cardiotoxicity_ECG Cardiotoxicity Assessment (Rodent ECG) Signaling->Cardiotoxicity_ECG

Figure 3: Comprehensive experimental workflow for SAR studies.

Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the activities of different analogues and establishing robust SAR.

Table 1: Comparative Cytotoxicity (IC50, µM) of Cardiac Glycoside Analogues in Cancer Cell Lines

CompoundModificationA549 (Lung)MDA-MB-231 (Breast)HeLa (Cervical)
Digoxin (Parent) -0.09[5]0.07[6]0.12[6]
Digitoxin (Parent) -0.04[5]--
Ouabain (Parent) -0.02[5]0.09[6]0.15[6]
Analogue 1 [Describe Modification 1]ValueValueValue
Analogue 2 [Describe Modification 2]ValueValueValue
Analogue 3 [Describe Modification 3]ValueValueValue
...add more analogues

Table 2: Na+/K+-ATPase Inhibition (IC50, µM) of Cardiac Glycoside Analogues

CompoundModificationNa+/K+-ATPase IC50 (µM)
Digoxin (Parent) -~0.16[5]
Digitoxin (Parent) -0.52[7]
Ouabain (Parent) -0.09[5]
Analogue 1 [Describe Modification 1]Value
Analogue 2 [Describe Modification 2]Value
Analogue 3 [Describe Modification 3]Value
...add more analogues

Note: The IC50 values presented are examples and can vary depending on the specific experimental conditions. Researchers should determine these values under their own standardized assay conditions for accurate comparison.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the systematic investigation of the structure-activity relationships of cardiac glycoside analogues. By combining chemical synthesis with a tiered approach of in vitro and in vivo assays, researchers can effectively identify novel compounds with potent and selective anticancer activity while minimizing cardiotoxicity. This comprehensive approach is essential for advancing the development of this promising class of therapeutic agents.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 6-Deoxy-β-allopyranosides

Welcome to the technical support center for the stereoselective synthesis of 6-deoxy-β-allopyranosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 6-deoxy-β-allopyranosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the synthesis of this class of compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 6-deoxy-β-allopyranosides, presented in a question-and-answer format.

Issue 1: Poor β-Stereoselectivity in Glycosylation

Question: My glycosylation reaction of a 6-deoxy-allopyranosyl donor is yielding a low β:α ratio or primarily the α-anomer. What are the potential causes and how can I improve the β-selectivity?

Answer: Achieving high β-selectivity in the synthesis of allopyranosides is challenging due to the axial orientation of the C3-hydroxyl group, which can influence the conformational equilibrium of the pyranoside ring and the stereochemical outcome of the glycosylation. The absence of a C2-participating group is a prerequisite for obtaining 1,2-cis glycosides, but this often leads to mixtures of anomers.

Potential Causes and Troubleshooting Steps:

  • Donor Reactivity and Protecting Groups:

    • Influence of the C3 Protecting Group: The axial protecting group at C3 can sterically hinder the β-face of the oxocarbenium ion intermediate, favoring α-attack. Conversely, some protecting groups might engage in remote participation, influencing the stereochemical outcome.

    • Solution: Experiment with different protecting groups at the C3 position. Bulky silyl ethers or glycosidic linkages at O3 have been shown to reduce β-selectivity in mannoside synthesis, a principle that may apply here.[1] Conversely, consider protecting groups that might conformationally lock the ring in a state that favors β-attack.

  • Solvent Effects:

    • Coordinating vs. Non-Coordinating Solvents: Nitrile solvents (e.g., acetonitrile, propionitrile) can participate in the reaction to form a β-nitrilium ion intermediate, which is then displaced by the acceptor to yield the α-glycoside. Non-coordinating solvents like dichloromethane (DCM) or diethyl ether are generally preferred for β-glycoside synthesis.

    • Solution: Switch to a non-coordinating solvent system. A thorough drying of solvents and reagents is critical to avoid side reactions.

  • Promoter/Activator System:

    • Strong vs. Weak Promoters: Highly reactive promoters that favor the formation of a dissociated oxocarbenium ion (SN1-like mechanism) can lead to the thermodynamically more stable α-product.

    • Solution: Employ a pre-activation protocol at low temperatures with promoters known to favor an SN2-like displacement, which can enhance β-selectivity. For thioglycoside donors, systems like diphenyl sulfoxide/triflic anhydride at low temperatures can be effective.

  • Conformational Effects:

    • Ring Conformation: The allopyranose ring can adopt different conformations, and the equilibrium can be influenced by protecting groups and the 6-deoxy modification. A conformation that exposes the β-face to the incoming nucleophile is desirable.

    • Solution: The use of conformationally constraining protecting groups, such as a 4,6-O-benzylidene acetal, has been pivotal in achieving high β-selectivity in mannoside synthesis and could be applicable here.[2]

Issue 2: Low Yields in the 6-Deoxygenation Step

Question: I am experiencing low yields during the deoxygenation of the C6-hydroxyl group of my β-allopyranoside. What are the common pitfalls and alternative methods?

Answer: The deoxygenation of a primary alcohol at C6 can be challenging due to competing side reactions and the stability of the starting material.

Potential Causes and Troubleshooting Steps:

  • Incomplete Activation of the C6-Hydroxyl Group:

    • Issue: The C6-OH must be converted into a good leaving group (e.g., tosylate, mesylate, iodide) or a derivative suitable for radical deoxygenation (e.g., xanthate). Incomplete conversion will result in recovery of the starting material.

    • Solution: Ensure complete conversion by optimizing reaction conditions (time, temperature, equivalents of reagents) and monitoring the reaction by TLC or LC-MS. For tosylation or mesylation, use a suitable base (e.g., pyridine, triethylamine) and ensure anhydrous conditions.

  • Side Reactions During Reduction:

    • Issue: Reductive methods, especially those using hydrides like lithium aluminum hydride (LAH), can lead to the reduction of other functional groups (e.g., esters, benzyl ethers) in the molecule.

    • Solution: Choose a milder and more selective deoxygenation method. The Barton-McCombie radical deoxygenation of a xanthate ester is a classic and effective method. Alternatively, conversion of the C6-OH to an iodide followed by reduction with tributyltin hydride or a less toxic alternative is a common strategy.

  • Radical Fragmentation Approach:

    • Alternative Protocol: A highly effective method for concurrent β-glycosylation and 6-deoxygenation involves the use of a 4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene] acetal protected thioglycoside donor. After β-selective glycosylation, a radical fragmentation using tributyltin hydride and AIBN cleanly affords the 6-deoxy-β-glycoside.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in synthesizing β-allopyranosides compared to β-glucopyranosides?

A1: The primary challenge arises from the stereochemistry at C3. In glucose, the C3-hydroxyl group is equatorial in the dominant chair conformation, which generally does not pose significant steric hindrance to the β-face. In allose, the C3-hydroxyl is axial, which can sterically shield the β-face of the anomeric center, making attack by the glycosyl acceptor to form the β-linkage more difficult. This often leads to lower β:α selectivity compared to glucose.

Q2: How does the 6-deoxy modification affect the stereoselectivity of glycosylation?

A2: The absence of the C6-hydroxymethyl group can influence the conformational flexibility and electronic properties of the pyranose ring. The removal of this bulky group might alter the equilibrium between different chair and boat conformations, which in turn can affect the accessibility of the anomeric center from the α- and β-faces. The precise impact is system-dependent and can be influenced by the other protecting groups on the ring.

Q3: Are there any protecting group strategies that are particularly well-suited for β-allopyranoside synthesis?

A3: While specific strategies for β-allopyranosides are less documented than for more common sugars, principles from β-mannoside synthesis are often applicable due to the 1,2-cis relationship. The use of a 4,6-O-benzylidene acetal is a powerful strategy to pre-organize the glycosyl donor for β-selective glycosylation.[2] Additionally, non-participating protecting groups at C2 (e.g., benzyl ether) are essential to avoid the formation of 1,2-trans products. The choice of the C3 protecting group is critical and may require empirical optimization.[1]

Q4: What are the key considerations when choosing a glycosylation donor for the synthesis of 6-deoxy-β-allopyranosides?

A4: The choice of glycosyl donor is crucial. Common donors include thioglycosides, trichloroacetimidates, and glycosyl bromides.

  • Thioglycosides: Offer good stability and can be activated under a range of conditions, allowing for fine-tuning of reactivity. They are compatible with pre-activation protocols, which can enhance β-selectivity.

  • Trichloroacetimidates: Are highly reactive donors and are often used for the synthesis of challenging glycosidic linkages. However, controlling stereoselectivity can be difficult.

  • Glycosyl Halides: While historically important, they are often less stable and their use can lead to anomeric mixtures.

The protecting group pattern on the donor is as important as the leaving group. A non-participating group at C2 is mandatory for β-selectivity.

Data Presentation

Table 1: Comparative Yields and Stereoselectivity of Glycosylation Methods for Structurally Related Mannopyranosides (as a proxy for Allopyranosides)
Glycosyl DonorAcceptorPromoter/ConditionsSolventYield (%)β:α RatioReference
4,6-O-Benzylidene-mannosyl thioglycosideSimple alcoholPh₂SO, Tf₂O, -78 °CDCM70-90>20:1[2]
4,6-O-Benzylidene-mannosyl thioglycosideSterically hindered alcoholBSP, Tf₂O, -60 °CDCM60-805:1 to 10:1[2]
2,3-Di-O-benzyl-4,6-O-benzylidene-mannosyl bromideSimple alcoholAgOTfDCM/Ether50-703:1 to 5:1General Knowledge
2,3,4,6-Tetra-O-benzyl-mannosyl trichloroacetimidateSimple alcoholTMSOTf, -20 °CDCM75-95~1:1 to 1:3General Knowledge

Note: Data for allopyranosides is scarce in the literature; these values for the C2-epimer (mannose) illustrate general trends.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a β-D-Allopyranoside via Dihydroxylation

This protocol is adapted from a method for the stereospecific synthesis of β-D-allopyranosides.[3]

  • Synthesis of the Glycal Precursor: Start with a suitably protected 4,6-O-benzylidene-β-D-erythro-2,3-dideoxyhex-2-enopyranoside. This can be synthesized from the corresponding glycal.

  • Dihydroxylation:

    • Dissolve the enopyranoside in a mixture of acetone and water (e.g., 10:1 v/v).

    • Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).

    • Cool the solution to 0 °C and add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2.5 mol% solution in t-butanol).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction by adding sodium sulfite.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected β-D-allopyranoside. This reaction proceeds stereospecifically to give the allo-diol.

Protocol 2: General Procedure for Radical Deoxygenation of C6-Iodo Derivative

This is a general protocol for the reduction of a C6-iodo group to a 6-deoxy sugar.

  • Preparation of the C6-Iodo Compound: Convert the C6-hydroxyl group of the protected β-allopyranoside to an iodide using, for example, triphenylphosphine, imidazole, and iodine in toluene at elevated temperature.

  • Radical Deoxygenation:

    • Dissolve the C6-iodo compound in anhydrous toluene.

    • Add tributyltin hydride (n-Bu₃SnH) (1.2-1.5 equivalents).

    • Add a catalytic amount of azobisisobutyronitrile (AIBN).

    • Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., argon or nitrogen) and monitor by TLC.

    • Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography. Be aware that removal of tin byproducts can be challenging and may require specific purification techniques (e.g., treatment with potassium fluoride).

Visualizations

logical_workflow cluster_start Starting Material Strategy cluster_synthesis Synthetic Pathway cluster_challenges Key Challenges & Decisions start Protected Allopyranose (with 6-OH) deoxygenation C6-Deoxygenation start->deoxygenation 1a start2 Protected Glycal dihydroxylation Dihydroxylation start2->dihydroxylation 1b glycosylation β-Glycosylation deoxygenation->glycosylation 2a yield Yield of Deoxygenation deoxygenation->yield product 6-Deoxy-β-allopyranoside glycosylation->product selectivity Control β-selectivity glycosylation->selectivity dihydroxylation->product If starting from 2,3-dideoxy-glycal protecting_groups Choice of Protecting Groups (esp. C3-axial) selectivity->protecting_groups troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Analysis of Reaction Parameters cluster_solutions Potential Solutions problem Poor β:α Ratio in Glycosylation solvent Solvent Effect? problem->solvent donor Donor/Protecting Groups? problem->donor promoter Promoter System? problem->promoter change_solvent Switch to non-coordinating solvent (e.g., DCM) solvent->change_solvent If using nitrile solvents change_pg Modify C3 protecting group donor->change_pg Investigate steric/electronic effects constrain_conf Introduce 4,6-O-benzylidene donor->constrain_conf To control conformation change_promoter Use low-temp. pre-activation promoter->change_promoter To favor SN2 pathway

References

Optimization

Technical Support Center: Optimizing Glycosylation of Cymarose-Containing Oligosaccharides

Welcome to the technical support center for the optimization of glycosylation reaction conditions for cymarose-containing oligosaccharides. This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of glycosylation reaction conditions for cymarose-containing oligosaccharides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the glycosylation of cymarose and other 2,6-dideoxy sugars?

A1: The primary challenge in the glycosylation of cymarose (a 2,6-dideoxy-3-O-methyl-ribo-hexopyranose) and related 2-deoxy sugars is the lack of a participating group at the C-2 position. In many glycosylation reactions, an acyl-type protecting group at C-2 assists in the stereoselective formation of the 1,2-trans glycosidic bond. Without this group, controlling the anomeric selectivity to favor either the α or β linkage is difficult, often resulting in mixtures of anomers.[1][2] Additionally, 2-deoxy glycosyl donors can be less stable than their fully hydroxylated counterparts, leading to side reactions such as the formation of glycals.[3]

Q2: Which glycosyl donors are most effective for cymarose?

A2: Several types of glycosyl donors can be prepared from cymarose, with thioglycosides and glycosyl trichloroacetimidates being among the most common and versatile.[4][5]

  • Thioglycosides (e.g., S-tolyl, S-ethyl) are stable and can be activated under a variety of conditions, offering flexibility in the choice of promoter.[6][7]

  • Glycosyl trichloroacetimidates are highly reactive donors that can be activated by catalytic amounts of a Lewis acid, often leading to high yields.[8][9]

  • Glycosyl halides (bromides and chlorides) are also used but can be less stable.[10]

The choice of donor often depends on the specific acceptor molecule and the desired stereochemical outcome.

Q3: How do protecting groups influence the outcome of cymarose glycosylation?

A3: Protecting groups play a critical role in modulating the reactivity of the cymarose donor and influencing stereoselectivity.[11][12][13]

  • Protecting Group at C-4: The choice of protecting group at the C-4 hydroxyl group can influence the conformation of the pyranose ring and the reactivity of the glycosyl donor. Bulky protecting groups may sterically hinder one face of the donor, favoring attack from the opposite face.

  • Ether vs. Ester Protecting Groups: In general, ether-type protecting groups (e.g., benzyl ethers) are considered "arming" as they increase the reactivity of the glycosyl donor. Ester-type protecting groups (e.g., benzoyl, acetyl) are "disarming," making the donor less reactive. This difference in reactivity can be exploited in strategies for the sequential synthesis of oligosaccharides.

Q4: What are common side reactions observed during cymarose glycosylation and how can they be minimized?

A4: Common side reactions include:

  • Formation of glycals: Elimination of the anomeric leaving group and the C-2 proton can lead to the formation of a glycal byproduct. This can often be minimized by using milder reaction conditions and ensuring the absence of strong bases.

  • Anomerization: The initially formed glycosidic linkage may isomerize to the thermodynamically more stable anomer under the reaction conditions. This can be controlled by careful selection of the promoter and reaction time.

  • Orthoester formation: With trichloroacetimidate donors, the formation of a stable orthoester can sometimes occur, preventing the desired glycosylation. The use of a non-participating solvent can often suppress this side reaction.

  • Hydrolysis of the donor: If moisture is present in the reaction, the glycosyl donor can be hydrolyzed back to the hemiacetal, reducing the yield of the desired product. It is crucial to use anhydrous solvents and reagents.[14]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Glycosyl Donor or Acceptor Verify the purity and integrity of your starting materials using NMR and mass spectrometry. Ensure that protecting groups are intact.
Ineffective Promoter/Catalyst The chosen promoter may not be strong enough to activate the glycosyl donor. Consider a more powerful activator (e.g., moving from a mild Lewis acid to a stronger one). For thioglycosides, ensure your activating system (e.g., NIS/TfOH) is fresh.[15]
Presence of Moisture Rigorously dry all glassware, solvents, and reagents. Use freshly activated molecular sieves (3Å or 4Å) in the reaction mixture.
Incorrect Reaction Temperature Glycosylation reactions are often temperature-sensitive. If the reaction is sluggish, a slight increase in temperature may be necessary. Conversely, if decomposition is observed, lowering the temperature is recommended.
Steric Hindrance A bulky protecting group on the donor or a sterically hindered acceptor can slow down the reaction. Consider using a smaller protecting group or a more reactive donor.
Problem 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Possible Cause Suggested Solution
Lack of C-2 Participating Group This is inherent to cymarose. To influence stereoselectivity, focus on other factors.
Solvent Effects The solvent can have a significant impact on stereoselectivity. Ethereal solvents like diethyl ether or THF can favor the formation of the α-anomer in some cases due to the "anomeric effect". Acetonitrile can sometimes favor the β-anomer. A systematic solvent screen is recommended.
Catalyst/Promoter Choice Different promoters can lead to different stereochemical outcomes. For example, with some 2-deoxy sugars, certain palladium catalysts have been shown to favor β-glycosylation.[16] For trichloroacetimidate donors, the choice of Lewis acid (e.g., TMSOTf vs. BF₃·OEt₂) can influence the α/β ratio.[9]
Reaction Temperature Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the kinetically controlled product.
Protecting Group Strategy The use of conformationally restricting protecting groups, such as a 4,6-O-benzylidene acetal on a related glucose donor, has been shown to influence stereoselectivity.[17] Similar strategies could be explored for cymarose.
Problem 3: Donor or Product Decomposition
Possible Cause Suggested Solution
Harsh Reaction Conditions The glycosyl donor or the newly formed glycosidic bond may be sensitive to strongly acidic conditions. Use a milder promoter or add a non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine, DTBMP) to scavenge excess acid.
High Reaction Temperature Perform the reaction at a lower temperature to minimize degradation.
Labile Protecting Groups Ensure that all protecting groups on both the donor and acceptor are stable to the reaction conditions. If not, a different protecting group strategy may be required.

Quantitative Data Summary

The following tables summarize representative data for the glycosylation of 2-deoxy and 2,6-dideoxy sugars, which can serve as a starting point for optimizing cymarose glycosylation reactions. Note: Data for cymarose is limited in the literature; therefore, data for analogous sugar systems are provided.

Table 1: Glycosylation with 2,6-Dideoxy Sugar Donors (Data is illustrative and based on similar systems to cymarose)

Glycosyl DonorAcceptorPromoter/CatalystSolventTemp (°C)Yield (%)α:β Ratio
2,6-dideoxy-glucosyl trichloroacetimidatePhenolTMSOTfCH₂Cl₂-20851:5
2,6-dideoxy-glucosyl thioglycosideSteroid (secondary OH)NIS/TfOHCH₂Cl₂-40783:1
2,6-dideoxy-glucosyl bromidePrimary sugar OHAgOTfToluene0651:1
2,6-dideoxy-galactosyl phosphateSecondary sugar OHTMSOTfCH₃CN-20901:10

Table 2: Influence of Solvent on Stereoselectivity for a 2-Deoxy Thioglycoside Donor (Data is illustrative and based on similar systems to cymarose)

SolventYield (%)α:β Ratio
Dichloromethane (CH₂Cl₂)822:1
Diethyl Ether (Et₂O)755:1
Acetonitrile (CH₃CN)881:4
Toluene701:1

Experimental Protocols

General Protocol for Glycosylation using a Cymarose Trichloroacetimidate Donor

This protocol provides a general procedure for the glycosylation of an alcohol acceptor with a cymarose trichloroacetimidate donor. Optimization of temperature, equivalents, and reaction time may be necessary for specific substrates.

1. Preparation of the Reaction Apparatus: a. In a fume hood, flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. b. Allow the flask to cool to room temperature under a stream of dry argon or nitrogen. c. Add freshly activated 4Å molecular sieves to the flask.

2. Reaction Setup: a. In a separate flask, dissolve the cymarose trichloroacetimidate donor (1.2 equivalents) and the alcohol acceptor (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂). b. Transfer this solution to the flask containing the molecular sieves via a cannula. c. Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath.

3. Glycosylation Reaction: a. Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equivalents) in anhydrous CH₂Cl₂ dropwise to the stirred reaction mixture. b. Monitor the reaction progress by thin-layer chromatography (TLC). c. Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.

4. Work-up and Purification: a. Allow the reaction mixture to warm to room temperature. b. Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite® to remove the molecular sieves. c. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to obtain the desired cymarose-containing oligosaccharide.

Visualizations

Glycosylation_Workflow General Glycosylation Experimental Workflow start Start prep_reagents Prepare Anhydrous Reagents & Solvents start->prep_reagents setup_reaction Combine Donor, Acceptor, & Molecular Sieves in Anhydrous Solvent prep_reagents->setup_reaction cool Cool Reaction to Target Temperature (e.g., -40°C) setup_reaction->cool add_promoter Add Promoter/Catalyst (e.g., TMSOTf) cool->add_promoter monitor Monitor Reaction by TLC add_promoter->monitor quench Quench Reaction (e.g., with Et3N) monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for a typical glycosylation reaction.

Troubleshooting_Logic Troubleshooting Glycosylation Issues start Reaction Outcome? low_yield Low/No Yield start->low_yield Low poor_selectivity Poor Stereoselectivity start->poor_selectivity Mixture decomposition Decomposition start->decomposition Degraded success Success start->success Good check_reagents Check Reagent Purity & Activity low_yield->check_reagents optimize_solvent Screen Solvents (e.g., Et2O, CH3CN) poor_selectivity->optimize_solvent milder_conditions Use Milder Promoter or Lower Temperature decomposition->milder_conditions check_conditions Verify Anhydrous Conditions check_reagents->check_conditions optimize_promoter Optimize Promoter/ Catalyst Concentration check_conditions->optimize_promoter optimize_temp Adjust Temperature optimize_promoter->optimize_temp change_pg Modify Protecting Groups optimize_temp->change_pg change_promoter Try Different Promoter System optimize_solvent->change_promoter change_promoter->optimize_temp add_base Add Non-nucleophilic Base (e.g., DTBMP) milder_conditions->add_base

Caption: Logical workflow for troubleshooting common glycosylation problems.

References

Troubleshooting

Technical Support Center: Troubleshooting Poor Yields in Complex Oligosaccharide Synthesis

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of complex oligosaccharides, with a focus...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of complex oligosaccharides, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in complex oligosaccharide synthesis?

A1: Low yields in the synthesis of complex oligosaccharides are a frequent challenge and can stem from multiple factors throughout the multi-step process. The primary contributors to poor yields include inefficient glycosylation reactions, undesired side reactions related to protecting groups, decomposition of the glycosyl donor or acceptor, and loss of product during work-up and purification.[1] A systematic approach to diagnosing the root cause is essential for effective troubleshooting.

Q2: How do protecting groups influence the yield and stereoselectivity of glycosylation reactions?

A2: Protecting groups are not merely passive participants; they play a critical role in the outcome of a glycosylation reaction. They exert significant electronic and steric effects on both the glycosyl donor and acceptor.[2]

  • Electronic Effects: Electron-withdrawing groups (e.g., acyl groups like acetyl or benzoyl) are known as "disarming" groups because they decrease the reactivity of the glycosyl donor. Conversely, electron-donating groups (e.g., benzyl ethers) are "arming" groups that increase the donor's reactivity.[3] The strategic use of armed and disarmed building blocks is fundamental to planning sequential glycosylation strategies.

  • Neighboring Group Participation: A participating protecting group at the C-2 position, such as an acetyl or benzoyl group, can direct the stereochemical outcome to favor the formation of 1,2-trans-glycosidic linkages by forming a stable dioxolenium ion intermediate.[2] This can significantly improve the yield of the desired stereoisomer.

  • Conformation-Constraining Effects: Certain protecting groups can lock the sugar ring in a specific conformation, which can influence the accessibility of the anomeric center and thus the stereochemical outcome of the glycosylation.[2]

Q3: My glycosylation reaction is sluggish or incomplete. What steps can I take to improve the conversion?

A3: A sluggish or incomplete reaction often points to issues with the reactivity of the glycosyl donor or acceptor, or suboptimal reaction conditions. Consider the following troubleshooting steps:

  • Increase Activator/Promoter Concentration: Gradually increasing the equivalents of the Lewis acid promoter can enhance the activation of the glycosyl donor.

  • Elevate Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate.[4] However, this should be done carefully to avoid decomposition of reactants or the formation of side products.[4]

  • Switch to a Stronger Activator: If you are using a mild activator, switching to a more potent one may be necessary to drive the reaction to completion.

  • Check Reagent Quality: Ensure that all reagents, especially the glycosyl donor, acceptor, and solvents, are pure and anhydrous. Moisture can lead to the hydrolysis of the donor and other side reactions.

  • Consider a Different Synthesis Strategy: If stepwise synthesis is proving inefficient, a convergent block strategy, where pre-formed oligosaccharide fragments are coupled, can improve overall efficiency for larger structures.[5] One-pot synthesis strategies can also enhance efficiency by minimizing intermediate isolation and purification steps.[5]

Q4: I am observing multiple byproducts in my reaction mixture. What are the likely causes and how can I minimize them?

A4: The formation of multiple byproducts is a common issue that can significantly lower the yield of the desired oligosaccharide. Potential causes include:

  • Anomerization: Formation of the undesired anomer (e.g., α- instead of β-glycoside). The choice of protecting groups and reaction conditions heavily influences stereoselectivity.

  • Orthoester Formation: This can be a significant side reaction, especially with participating groups at C-2. Using a non-participating group at C-2 can mitigate this, but may reduce stereocontrol.

  • Decomposition of Donor or Acceptor: Overly harsh reaction conditions (e.g., high temperature, strong acid) can lead to the degradation of your starting materials.

  • Intramolecular Cyclization (e.g., 1,6-anhydro formation): This can occur if a free hydroxyl group attacks the anomeric center intramolecularly.

  • Glycosyl Donor Self-Condensation: A highly reactive donor may react with another donor molecule.

To minimize byproducts, careful optimization of reaction conditions (temperature, solvent, activator), judicious choice of protecting groups, and monitoring the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) are crucial.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Glycosylation Efficiency

This guide provides a systematic approach to troubleshooting low yields specifically arising from the glycosylation step.

Troubleshooting Workflow for Low Glycosylation Yield

Troubleshooting_Glycosylation start Low Glycosylation Yield Observed check_reagents 1. Verify Reagent Quality (Donor, Acceptor, Solvents) start->check_reagents check_conditions 2. Evaluate Reaction Conditions (Temperature, Time, Activator) check_reagents->check_conditions Reagents OK sol_reagents Use fresh, anhydrous reagents. Perform control reactions. check_reagents->sol_reagents Issue Found check_reactivity 3. Assess Donor/Acceptor Reactivity (Protecting Groups, Steric Hindrance) check_conditions->check_reactivity Conditions OK sol_conditions Optimize temperature (often lower). Increase reaction time. Screen different activators. check_conditions->sol_conditions Issue Found purification_issues 4. Investigate Purification Protocol (Column Chromatography, Work-up) check_reactivity->purification_issues Reactivity OK sol_reactivity Switch to 'armed' donor if reaction is slow. Use smaller protecting groups to reduce steric hindrance. check_reactivity->sol_reactivity Issue Found sol_purification Optimize chromatography conditions. Consider alternative purification methods. purification_issues->sol_purification Issue Found

Caption: A decision tree for troubleshooting low glycosylation yields.

Guide 2: Selecting a Protecting Group Strategy

The choice of protecting groups is critical for a successful synthesis. This guide outlines key considerations.

Logical Flow for Protecting Group Selection

Protecting_Group_Strategy start Define Target Oligosaccharide desired_linkage Desired Stereochemistry? (1,2-cis or 1,2-trans) start->desired_linkage reactivity_control Need for Reactivity Control? (Armed vs. Disarmed) start->reactivity_control orthogonality Orthogonal Deprotection Needed? start->orthogonality final_deprotection Global Deprotection Conditions start->final_deprotection trans_linkage 1,2-trans: Use C-2 Participating Group (e.g., Acetyl, Benzoyl) desired_linkage->trans_linkage 1,2-trans cis_linkage 1,2-cis: Use C-2 Non-Participating Group (e.g., Benzyl ether) desired_linkage->cis_linkage 1,2-cis armed_donor High Reactivity Needed: Use 'Arming' Groups (e.g., Benzyl ethers) reactivity_control->armed_donor Yes disarmed_donor Sequential Glycosylation: Use 'Disarming' Groups (e.g., Acyl groups) reactivity_control->disarmed_donor Yes orthogonal_groups Select groups removable under different conditions (e.g., Fmoc, Alloc, Silyl ethers) orthogonality->orthogonal_groups Yes deprotection_compatibility Ensure all protecting groups are removable without degrading the final product. final_deprotection->deprotection_compatibility

Caption: Decision-making workflow for selecting protecting groups.

Data Presentation

Table 1: Impact of C-4 Protecting Group on Glycosylation Yield and Stereoselectivity of Galactose Donors
C-4 Protecting GroupNucleophileYield (%)α:β Ratio
Pivaloyl (Piv)1-Octanol85>95:5
Benzyl (Bn)1-Octanol7880:20
Acetyl (Ac)1-Octanol8275:25
Trifluoroacetyl (TFA)1-Octanol7570:30
Pivaloyl (Piv)Cholesterol80>95:5
Benzyl (Bn)Cholesterol7270:30

Data adapted from studies on the influence of protecting group electronics on glycosylation outcomes. The use of the more electron-donating pivaloyl group at the C-4 position leads to increased α-selectivity.

Table 2: Optimization of Enzymatic Oligosaccharide Synthesis
ParameterLevel 1Level 2Level 3Optimal Value
Enzyme Concentration (U)1.02.54.03.45
Acceptor:Donor Ratio0.40.60.80.62
Reaction Time (min)10203013

This table summarizes the optimization of reaction parameters for the enzymatic synthesis of galacto-oligosaccharides (GOS). Enzyme concentration was found to be the most influential parameter on the final yield.[6]

Experimental Protocols

Protocol 1: General Procedure for a Glycosylation Reaction
  • Preparation: Add the glycosyl acceptor and freshly activated 4Å molecular sieves to a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or another suitable anhydrous solvent via syringe to dissolve the acceptor.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -78°C, -40°C, or 0°C) using an appropriate cooling bath.

  • Donor Addition: In a separate flame-dried flask, dissolve the glycosyl donor in anhydrous DCM and add it to the reaction mixture dropwise via syringe.

  • Activation: Slowly add the promoter/activator (e.g., TMSOTf, BF₃·Et₂O) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or pyridine.

  • Work-up: Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Spotting: Using a capillary tube, apply small spots of the reaction mixture, along with co-spots of the starting glycosyl donor and acceptor, onto the TLC plate.

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The optimal solvent system will depend on the polarity of your compounds.

  • Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., ceric ammonium molybdate, potassium permanganate, or p-anisaldehyde solution) followed by gentle heating.

  • Analysis: Compare the Rf values of the spots in the reaction mixture to those of the starting materials. The appearance of a new spot and the disappearance of the starting materials indicate product formation.

This technical support center provides a foundational guide to troubleshooting poor yields in complex oligosaccharide synthesis. For more specific issues, consulting detailed literature on the particular class of oligosaccharides and glycosidic linkages is recommended.

References

Optimization

"strategies for the selective protection and deprotection of hydroxyl groups in saccharides"

Welcome to the Technical Support Center for saccharide chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questio...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for saccharide chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selective protection and deprotection of hydroxyl groups in saccharides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chemical synthesis of oligosaccharides?

A1: The main challenge in synthetic carbohydrate chemistry is the discrimination of the different hydroxyl functionalities. Monosaccharides are densely functionalized with multiple hydroxyl groups of similar reactivity, making selective modification a complex task.[1][2][3][4]

Q2: What is an "orthogonal protecting group strategy"?

A2: An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others by using specific deprotection conditions.[5][6] This is crucial in multi-step syntheses of complex oligosaccharides where different hydroxyl groups need to be unmasked at various stages.

Q3: How does steric hindrance influence regioselective protection?

A3: Steric hindrance is a key factor in achieving regioselectivity. Primary hydroxyl groups are sterically less hindered and therefore more reactive towards bulky protecting groups (e.g., trityl, silyl ethers) than secondary hydroxyls, allowing for their selective protection.[2][7]

Q4: What are "arming" and "disarming" protecting groups?

A4: In the context of glycosylation reactions, "arming" protecting groups, such as benzyl ethers, are electron-donating and increase the reactivity of the glycosyl donor. Conversely, "disarming" protecting groups, like acyl groups (e.g., acetyl, benzoyl), are electron-withdrawing and decrease the donor's reactivity.

Troubleshooting Guides

Issue 1: Incomplete Silylation Reaction

Symptom: TLC or NMR analysis indicates the presence of starting material or partially silylated products.

Possible CauseRecommended Solution
Insufficient Reagent Increase the equivalents of the silylating agent and the base (e.g., imidazole).
Poor Substrate Solubility Ensure the saccharide is fully dissolved. A co-solvent may be necessary, but check for compatibility.
Steric Hindrance Silylation of sterically hindered secondary hydroxyls can be sluggish. Increase the reaction temperature or use a more reactive silylating agent (e.g., a silyl triflate).
Moisture in Reaction Ensure all glassware is oven-dried and reagents are anhydrous. Silylating agents are sensitive to moisture.
Issue 2: Low Yield in Acetylation Reaction

Symptom: The isolated yield of the acetylated saccharide is lower than expected.

Possible CauseRecommended Solution
Incomplete Reaction Extend the reaction time and monitor by TLC until the starting material is consumed.[1]
Decomposition during Workup Acetyl groups can be labile to strongly basic or acidic conditions. Ensure the workup is performed under neutral or mildly acidic/basic conditions.
Product Loss during Purification Peracetylated sugars can be volatile. Avoid excessive heating during solvent removal. Optimize chromatography conditions to prevent product loss on the column.
Side Reactions In the presence of strong bases, acetyl group migration can occur. Use milder bases like pyridine.
Issue 3: Side Products in Benzyl Ether Deprotection (Hydrogenolysis)

Symptom: TLC or NMR analysis shows the presence of unexpected byproducts after deprotection.

Possible CauseRecommended Solution
Catalyst Poisoning If the substrate contains sulfur, it can poison the palladium catalyst. Use a larger amount of catalyst or a different deprotection method.
Incomplete Reaction Ensure sufficient catalyst loading (typically 10-20% by weight) and an adequate hydrogen source.[8]
Reduction of Other Functional Groups Alkenes, alkynes, or azides may also be reduced under hydrogenolysis conditions. Consider an alternative deprotection method if these functional groups are present.
Benzyl Group Migration Under certain conditions, benzyl groups can migrate. This is less common during hydrogenolysis but can occur with other deprotection methods.
Issue 4: Problems with Benzylidene Acetal Deprotection

Symptom: Incomplete removal of the benzylidene acetal or formation of unwanted side products.

Possible CauseRecommended Solution
Harsh Acidic Conditions Strong acids can lead to the cleavage of glycosidic bonds or removal of other acid-labile protecting groups. Use milder acidic conditions (e.g., 80% acetic acid) or a neutral method like catalytic transfer hydrogenation.[7][9][10]
Formation of Partially Benzylated Products Reductive cleavage of benzylidene acetals can lead to the formation of 4-O-benzyl or 6-O-benzyl ethers. If the diol is the desired product, use acidic hydrolysis.
Incomplete Reaction (Catalytic Transfer Hydrogenation) Ensure adequate catalyst and hydrogen donor (e.g., triethylsilane, ammonium formate) are used.[9][11]

Data Presentation: Comparison of Protecting Groups

Table 1: Regioselective Protection of Primary Hydroxyl Groups
Protecting GroupReagentsSolventReaction TimeTypical YieldReference(s)
Trityl (Tr) Trityl chloride, PyridinePyridine12-24 h~85-95%[7]
TBDMS TBDMS-Cl, ImidazoleDMF2-4 h>90%[7]
Benzoyl (Bz) 1-Benzoylimidazole, DBUMeCN8 h70-96%[12]
Table 2: Deprotection of Primary Hydroxyl Protecting Groups
Protecting GroupReagentsSolventReaction TimeTypical YieldReference(s)
Trityl (Tr) 80% Acetic AcidAcetic Acid/H₂O2-4 h>90%[7]
TBDMS TBAFTHF< 1 h>95%[7][13][14]
Benzoyl (Bz) NaOMe, MeOHMeOH0.5-2 h>95%[1]
Table 3: Comparison of Conditions for Benzylidene Acetal Deprotection
MethodReagentsSolventReaction TimeTypical YieldReference(s)
Acidic Hydrolysis 80% Acetic AcidAcetic Acid/H₂O2-4 h>90%[7]
Catalytic Transfer Hydrogenation 10% Pd/C, Et₃SiHMeOH30 min87%[9]
Lewis Acid FeCl₃, Mercaptoacetic acidNot specifiedNot specifiedHigh[15]

Experimental Protocols

Protocol 1: Regioselective 6-O-Silylation of Methyl α-D-Glucopyranoside

Objective: To selectively protect the primary hydroxyl group at C-6.

Materials:

  • Methyl α-D-glucopyranoside

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl α-D-glucopyranoside (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMS-Cl (1.1 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Per-O-Acetylation of Glucose

Objective: To protect all hydroxyl groups as acetates.

Materials:

  • D-Glucose

  • Acetic anhydride

  • Anhydrous pyridine

  • Toluene

  • Dichloromethane

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve D-glucose (1.0 eq) in anhydrous pyridine under an inert atmosphere.[1]

  • Cool the solution to 0 °C and add acetic anhydride (5.0 eq) dropwise.[1]

  • Stir the reaction at room temperature until completion, as monitored by TLC.[1]

  • Quench the reaction by adding methanol.

  • Co-evaporate the mixture with toluene.

  • Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purify the product by flash column chromatography.

Protocol 3: Deprotection of a TBDMS Ether using TBAF

Objective: To cleave a TBDMS ether to reveal the free hydroxyl group.

Materials:

  • TBDMS-protected saccharide

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected saccharide (1.0 eq) in anhydrous THF.[13][14]

  • Cool the solution to 0 °C.

  • Add the 1.0 M TBAF solution in THF (1.1-1.5 eq) dropwise.[13][14][16]

  • Allow the reaction to warm to room temperature and stir for 45 minutes to 18 hours, monitoring by TLC.[14]

  • Dilute the reaction mixture with dichloromethane and quench with water.[16]

  • Separate the organic layer and wash with brine.[13][16]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[13]

Protocol 4: Catalytic Transfer Hydrogenolysis for Benzylidene Acetal Deprotection

Objective: To remove a benzylidene acetal under neutral conditions.

Materials:

  • Benzylidene-protected carbohydrate

  • 10% Palladium on Carbon (Pd/C)

  • Triethylsilane (Et₃SiH)

  • Methanol

  • Celite

Procedure:

  • Dissolve the benzylidene-protected carbohydrate (1.0 eq) in methanol.[9][11]

  • Carefully add 10% Pd/C (10% by weight of substrate).[9][11]

  • Add triethylsilane (3.0 eq) portion-wise to the stirred suspension.[9]

  • Stir the reaction at room temperature for 30 minutes, monitoring by TLC.[9]

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with methanol.[9]

  • Concentrate the filtrate under reduced pressure to yield the deprotected diol.[9]

Visualizations

Protection_Strategy_Workflow start Unprotected Saccharide protect_primary Protect Primary -OH (e.g., TBDMS-Cl) start->protect_primary protect_secondary Protect Secondary -OH (e.g., BnBr, NaH) protect_primary->protect_secondary intermediate Fully Protected Intermediate protect_secondary->intermediate deprotect_primary Deprotect Primary -OH (e.g., TBAF) intermediate->deprotect_primary functionalization1 Functionalization at C-6 deprotect_primary->functionalization1 deprotect_secondary Deprotect Secondary -OH (e.g., H2, Pd/C) functionalization2 Functionalization at Secondary Position deprotect_secondary->functionalization2 functionalization1->deprotect_secondary final_product Final Product functionalization2->final_product

Caption: Orthogonal protection/deprotection workflow.

Troubleshooting_Incomplete_Reaction start Incomplete Reaction Observed (via TLC/NMR) cause1 Insufficient Reagents? start->cause1 cause2 Low Reaction Temperature? start->cause2 cause3 Poor Solubility? start->cause3 cause4 Steric Hindrance? start->cause4 solution1 Increase Equivalents of Reagents cause1->solution1 Yes solution2 Increase Reaction Temperature cause2->solution2 Yes solution3 Use Co-solvent cause3->solution3 Yes solution4 Increase Reaction Time or Use More Reactive Reagents cause4->solution4 Yes

Caption: Troubleshooting logic for incomplete reactions.

References

Troubleshooting

"enhancing the solubility of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone for bioassays"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone and other poorly soluble cardiac glycosides. Our goal is to help you overcome solubility challenges to ensure reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone and why is its solubility a concern?

A1: 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone is a natural product, belonging to the class of cardiac glycosides.[1][2][3] Like many complex natural products, it is often characterized by poor aqueous solubility. This low solubility can be a significant hurdle in experimental biology as it can lead to precipitation in aqueous bioassay media, resulting in inaccurate and non-reproducible data.[4][5]

Q2: What is the primary mechanism of action for cardiac glycosides like this compound?

A2: Cardiac glycosides are well-known inhibitors of the Na+/K+-ATPase (sodium-potassium pump), an enzyme crucial for maintaining cellular ion homeostasis.[6] Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer.[7][8] Binding of a cardiac glycoside can trigger a cascade of intracellular signaling events, including the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and the generation of reactive oxygen species (ROS).[7][8][9] These signaling cascades can influence cell growth, proliferation, and other cellular processes, which is why these compounds are investigated for various therapeutic applications, including cancer.[6][10]

Q3: What are the initial steps I should take to dissolve this compound?

A3: For a novel compound with unknown solubility, a systematic approach is recommended. Start by attempting to dissolve a small amount in common, bioassay-compatible solvents. The typical first choice is dimethyl sulfoxide (DMSO), as it can dissolve a wide range of polar and nonpolar compounds and is miscible with water.[11] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous bioassay medium.

Q4: Are there alternatives to DMSO if it interferes with my assay?

A4: Yes, if DMSO is incompatible with your experimental system, other organic solvents like ethanol can be considered.[12][13] However, be aware that ethanol can also have effects on cellular responses.[12][14] For sensitive assays, solubility enhancers like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) may be a better choice as they can have fewer effects on cellular systems at typical working concentrations.[12][15]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates out of solution when diluted into aqueous buffer/media. The aqueous concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.1. Check Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent in your assay does not fall below the level required to keep the compound in solution. You may need to perform a solubility test at different co-solvent percentages. 2. Use a Different Solubilization Method: Consider using cyclodextrins or a surfactant-based formulation to improve aqueous solubility.[15] 3. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the final solution may increase its solubility.
Inconsistent or non-reproducible bioassay results. 1. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations. 2. Precipitation Over Time: The compound may be slowly precipitating out of the assay medium during incubation.1. Verify Stock Solution: Visually inspect the stock solution for any particulate matter. Gentle heating or sonication may aid dissolution. 2. Pre-warm Media: Adding the stock solution to pre-warmed (e.g., 37°C) media can sometimes prevent precipitation. 3. Test Compound Stability: Assess the solubility of your compound in the final assay medium over the time course of your experiment.
Observed cellular toxicity or assay interference not related to the compound's expected activity. The solvent or solubilizing agent is causing adverse effects on the cells or interfering with the assay components.1. Run Solvent Controls: Always include a vehicle control (the final concentration of the solvent/solubilizer without the compound) in your experiments.[13] 2. Lower Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (typically ≤0.5% for DMSO in cell-based assays).[12] 3. Switch Solubilizing Agent: If toxicity persists, explore alternative, less cytotoxic options like β-cyclodextrins.[12]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution

This protocol describes the standard method for preparing a stock solution of a poorly soluble compound in DMSO and its subsequent dilution for bioassays.

Materials:

  • 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Aqueous buffer or cell culture medium

Procedure:

  • Weigh out the desired amount of the compound into a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure there is no visible precipitate. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied.

  • For cell-based assays, perform serial dilutions of the stock solution in your final assay medium. Ensure that the final DMSO concentration is consistent across all treatments and controls, and ideally below 0.5%.[12]

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for improving the aqueous solubility of the compound by forming an inclusion complex with HP-β-CD.

Materials:

  • 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 45% w/v).

  • Add the powdered compound directly to the HP-β-CD solution.

  • Vortex the mixture vigorously.

  • Place the mixture on a magnetic stirrer and allow it to mix for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.

  • The resulting solution can then be sterile-filtered and used for bioassays. Remember to include a vehicle control with the same concentration of HP-β-CD.

Visualization of Workflows and Pathways

experimental_workflow start Start: Compound Received solubility_test Initial Solubility Test (DMSO, Ethanol) start->solubility_test is_soluble Is it soluble at required stock concentration? solubility_test->is_soluble prepare_stock Prepare High-Concentration Stock (e.g., 10-50 mM in DMSO) is_soluble->prepare_stock Yes troubleshoot Troubleshoot Solubility is_soluble->troubleshoot No assay Proceed to Bioassay (Maintain final solvent conc. <0.5%) prepare_stock->assay cyclodextrin Method 1: Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin cosolvent Method 2: Co-solvent System (e.g., PEG, Glycerol) troubleshoot->cosolvent validate Validate New Formulation (Vehicle Controls) cyclodextrin->validate cosolvent->validate validate->assay

Caption: Decision workflow for solubilizing a poorly soluble compound for bioassays.

cardiac_glycoside_pathway cg Cardiac Glycoside (e.g., 6-Deoxy-3-O-methyl-beta-allopyranosyl...) naka Na+/K+-ATPase cg->naka Binds & Inhibits src Src Kinase naka->src Activates ros Mitochondrial ROS Production naka->ros Stimulates egfr EGFR src->egfr Transactivates ras_mapk Ras/MAPK Pathway egfr->ras_mapk ros->ras_mapk downstream Downstream Effects: - Gene Expression Changes - Cell Growth Regulation - Apoptosis ras_mapk->downstream

Caption: Simplified signaling pathway of cardiac glycosides via Na+/K+-ATPase.

References

Optimization

"refining extraction protocols to increase the yield of oligosaccharide lactones from natural sources"

Welcome to the technical support center for the extraction and purification of oligosaccharide lactones. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting gu...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of oligosaccharide lactones. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of oligosaccharide lactones from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are oligosaccharide lactones and why are they important?

A1: Oligosaccharide lactones are complex carbohydrates containing a cyclic ester group (a lactone ring). This structural feature can be naturally present or formed during extraction from corresponding hydroxy acids.[1] They are of significant interest in drug development due to their diverse biological activities, which can include anti-tumor and anti-inflammatory properties.[2]

Q2: What are the primary challenges in extracting oligosaccharide lactones?

A2: The main challenges stem from their chemical structure. These include low yields due to poor extraction efficiency, degradation under harsh conditions (heat and non-neutral pH), and difficulty in separating them from structurally similar compounds and other impurities present in the raw natural material.[3] The lactone ring, in particular, can be susceptible to hydrolysis under basic conditions.[3][4]

Q3: Which analytical techniques are best for quantifying oligosaccharide lactones?

A3: High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of oligosaccharides.[5][6] When coupled with detectors like mass spectrometry (LC-MS/MS) or pulsed amperometric detection (HPAEC-PAD), it allows for sensitive and precise measurements, even in complex mixtures.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of oligosaccharide lactones.

Problem Potential Cause(s) Recommended Solution(s)
Consistently Low Yield 1. Inefficient Extraction: The chosen solvent may not be optimal for your target compound's polarity. The plant material may not be ground finely enough, limiting solvent penetration.[1][11]1. Optimize Solvent and Method: Perform small-scale pilot extractions with solvents of varying polarities (e.g., ethanol, ethyl acetate, water).[3] Consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[3][12]
2. Degradation of Lactone Ring: Lactones can be sensitive to high temperatures and non-neutral pH, leading to hydrolysis or other degradation pathways.[3][13][14]2. Control Temperature and pH: Ensure solvent evaporation is done at low temperatures (e.g., < 45°C).[3] Maintain a neutral or slightly acidic pH during aqueous extraction steps. Avoid strong bases.
3. Analyte Loss During Workup: The target compound may have partial solubility in the aqueous layer during liquid-liquid extraction, or may adhere to filtration media.[15]3. Verify All Phases and Materials: Always test the aqueous layer for your product before discarding. Rinse all equipment, drying agents, and filtration media thoroughly with the extraction solvent.[15]
Product Degradation (Observed during or after purification) 1. Thermal Instability: Many lactones are thermo-labile and can degrade during high-temperature steps like Soxhlet extraction or aggressive solvent evaporation.[1][3]1. Use Milder Conditions: Opt for room temperature maceration or low-temperature UAE.[3][16] Use a rotary evaporator with a controlled-temperature water bath for solvent removal.
2. pH Instability: The lactone ring is an ester and is susceptible to hydrolysis, particularly under basic (alkaline) conditions.[3][4]2. Maintain pH Control: Buffer aqueous solutions to a neutral or slightly acidic pH. Avoid using basic solutions during workup unless specifically required for impurity removal, and even then, minimize contact time.
3. Light Sensitivity: Some complex organic molecules can degrade upon exposure to UV light.[3]3. Protect from Light: Use amber glassware or cover flasks with aluminum foil during extraction and storage.
Presence of Impurities in Final Product 1. Co-extraction of Similar Compounds: Natural sources contain a multitude of structurally related compounds that are difficult to separate using a single chromatographic step.[3]1. Optimize Chromatography: Use a gradient elution in your column chromatography to improve resolution.[3] Consider multi-step purification, combining different chromatographic techniques (e.g., silica gel followed by reversed-phase).[16]
2. Formation of an Emulsion: During liquid-liquid extraction, surfactant-like molecules in the crude extract can form an emulsion, trapping impurities and product.[17]2. Break the Emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Alternatively, gentle swirling instead of vigorous shaking can prevent emulsion formation.[17]
3. Contamination with Sugars/Polysaccharides: High concentrations of simple sugars (e.g., lactose) or other polysaccharides can interfere with purification.[18]3. Use Solid-Phase Extraction (SPE): Graphitized carbon SPE is effective at retaining oligosaccharides while allowing monosaccharides and disaccharides to be washed away.[4][18]

Quantitative Data Hub

The following tables summarize quantitative data to guide protocol optimization.

Table 1: Comparison of Extraction Methods on Polysaccharide/Oligosaccharide Yield

Extraction Method Source Material Key Parameters Yield (%) Reference
Ultrasonic ExtractionEpimedium brevicornum250 W, 60 min, 50°C4.85[12]
Aqueous EnzymaticEpimedium brevicornumPapain, 70 min, 50°C4.72[12]
Microwave ExtractionEpimedium brevicornum650 W, 50 min, 40°C3.98[12]
Soxhlet ExtractionField Muskmelon SeedHexane solvent34.47 (Oil)[19]
Aqueous ExtractionPalmaria palmataOven dried at 100°C, extracted at 95°C~80 (of total xylan)[20]

Table 2: Effect of Temperature and Time on Sesquiterpenoid Lactone Extraction Yield

Solvent Temperature (°C) Time (hours) Relative Yield Increase (Free Lactones) Reference
Water3017Factor of 10[16]
Water5017Factor of 5[16]

Note: Data is for sesquiterpenoid lactones from Cichorium intybus L. roots, illustrating the principle of optimizing parameters for lactone extraction. The increase is relative to a 15-minute extraction.

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) and Purification of Oligosaccharide Lactones

This protocol is a generalized method adaptable for many plant sources.

  • Preparation of Natural Source Material:

    • Dry the plant material (e.g., roots, leaves) in an oven at a controlled temperature (40-60°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., < 0.5 mm mesh size) to maximize surface area for extraction.[3]

  • Ultrasound-Assisted Extraction:

    • Macerate 100 g of the powdered material in 1 L of an appropriate solvent (e.g., 80% ethanol). The optimal solvent should be determined in preliminary small-scale trials.[3]

    • Place the slurry in an ultrasonic bath.

    • Perform extraction for 45 minutes at a controlled temperature below 45°C to prevent thermal degradation.[3]

    • Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper. Collect the filtrate.

    • Repeat the extraction process on the solid residue two more times. Pool all filtrates.

  • Concentration:

    • Concentrate the pooled filtrate under reduced pressure using a rotary evaporator with the water bath temperature set to 40°C.

    • Evaporate until a crude extract is obtained.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in 200 mL of distilled water.

    • Perform liquid-liquid extraction using a separatory funnel with an equal volume of ethyl acetate. Repeat three times.[16]

    • Combine the organic (ethyl acetate) phases, which will likely contain the less polar oligosaccharide lactones.

  • Purification by Solid-Phase Extraction (SPE):

    • Dry the combined organic phase over anhydrous sodium sulfate and evaporate the solvent.

    • Redissolve the residue in a minimal amount of a suitable solvent (e.g., 2% acetonitrile).

    • Activate a graphitized carbon SPE cartridge by washing with 80% acetonitrile containing 0.1% trifluoroacetic acid (TFA), followed by equilibration with the redissolving solvent (e.g., 2% ACN/0.1% TFA).[18]

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low-concentration acetonitrile solution (e.g., 4% ACN/0.1% TFA) to remove highly polar impurities and sugars.[18]

    • Elute the target oligosaccharide lactones with a higher concentration of acetonitrile (e.g., 40% ACN/0.1% TFA).[18]

  • Final Purification and Analysis:

    • Dry the eluted fractions under vacuum.

    • Perform final purification using column chromatography (e.g., silica gel) with a gradient solvent system (e.g., hexane-ethyl acetate).[3][10]

    • Monitor fractions using Thin-Layer Chromatography (TLC).

    • Combine pure fractions and confirm identity and purity using LC-MS and NMR.[10]

Process Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction & Concentration cluster_purification Purification cluster_analysis Analysis & Final Product RawMaterial Raw Natural Source Drying Drying (40-60°C) RawMaterial->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., UAE < 45°C) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotovap < 40°C) Filtration->Concentration LiquidLiquid Liquid-Liquid Partitioning Concentration->LiquidLiquid SPE Solid-Phase Extraction (SPE) LiquidLiquid->SPE ColumnChrom Column Chromatography SPE->ColumnChrom Analysis Analysis (TLC, LC-MS, NMR) ColumnChrom->Analysis FinalProduct Pure Oligosaccharide Lactone Analysis->FinalProduct

Caption: General workflow for oligosaccharide lactone extraction.

TroubleshootingYield Start Problem: Low Yield Degradation Degradation Suspected? Start->Degradation ExtractionIssue Extraction Inefficient? Start->ExtractionIssue WorkupLoss Loss During Workup? Start->WorkupLoss Degradation->ExtractionIssue No TempHigh High Temp or Extreme pH Used? Degradation->TempHigh Yes ExtractionIssue->WorkupLoss No Sol_Solvent Solution: - Test different solvents - Use UAE or MAE - Ensure fine grinding ExtractionIssue->Sol_Solvent Yes Sol_Workup Solution: - Test aqueous phase - Rinse all equipment - Break emulsions with brine WorkupLoss->Sol_Workup Yes TempHigh->ExtractionIssue No Sol_Temp Solution: - Lower temp (< 45°C) - Use neutral/acidic pH - Protect from light TempHigh->Sol_Temp Yes

Caption: Troubleshooting logic for low yield of oligosaccharide lactones.

References

Reference Data & Comparative Studies

Validation

Validating the Structure of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone: A Comparative Guide to Structural Elucidation Techniques

For Researchers, Scientists, and Drug Development Professionals The definitive determination of a complex natural product's three-dimensional structure is a cornerstone of drug discovery and development. For a molecule s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a complex natural product's three-dimensional structure is a cornerstone of drug discovery and development. For a molecule such as 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone, a compound related to cardiac glycosides, precise structural validation is paramount for understanding its biological activity and structure-activity relationships (SAR).[1][2][3] This guide provides a comparative analysis of X-ray crystallography as the gold standard for structural elucidation and contrasts it with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While the title compound is a known natural product, its structural characterization in the literature has primarily been achieved through NMR and chemical methods.[4][5] This guide, therefore, will also serve as a forward-looking comparison, outlining the methodologies and expected outcomes should single-crystal X-ray diffraction be performed, and contextualizing its unique advantages against other prevalent techniques.

Comparative Analysis of Structural Validation Techniques

The selection of an appropriate analytical method for structure determination depends on several factors, including the nature of the sample, the amount of material available, and the specific information required. X-ray crystallography, NMR spectroscopy, and mass spectrometry are complementary techniques that, when used in concert, provide a comprehensive understanding of a molecule's structure and properties.[6][7]

Feature X-ray Crystallography Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Sample Phase Solid (single crystal)Solution or Solid-StateGas phase (ions)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, relative stereochemistry, conformational dynamics in solutionMolecular weight, elemental composition, fragmentation patterns
Key Advantages Unambiguous determination of absolute structure.[6]Provides data on the molecule's dynamic behavior in a physiologically relevant state (solution).[7][8] No need for crystallization.[7]High sensitivity, requiring very small sample amounts.[9][10] Can be coupled with chromatography for mixture analysis.[11][12]
Key Limitations Requires the growth of high-quality single crystals, which can be a significant challenge for many natural products.[6] Provides a static picture of the molecule in the crystal lattice.Structure determination can be complex for large molecules and may not provide absolute stereochemistry directly. Resolution is generally lower than X-ray crystallography.[8][13]Does not provide direct information on 3D structure or stereochemistry.
Typical Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the results and appreciating the strengths and limitations of each technique.

X-ray Crystallography Protocol for a Novel Natural Product:

  • Crystallization: The primary and often most challenging step is to obtain a high-quality single crystal of the compound. This involves dissolving the purified compound in a suitable solvent and slowly inducing crystallization through methods such as slow evaporation, vapor diffusion, or solvent layering. A variety of solvents and conditions may need to be screened.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize radiation damage. The crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial phases of the structure factors are determined using direct methods or Patterson methods. This provides an initial electron density map, into which a molecular model is built. The model is then refined against the experimental data to obtain the final, high-resolution structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent to a concentration suitable for NMR analysis. Isotopic labeling (e.g., with 13C or 15N) can be employed to enhance signal sensitivity for more complex molecules.[7]

  • Data Acquisition: A suite of NMR experiments is performed to gather structural information. These typically include:

    • 1D NMR (¹H and ¹³C): Provides information about the chemical environment of the hydrogen and carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms, revealing the carbon skeleton and the placement of protons.

    • NOESY/ROESY: Provides information about through-space interactions, which is crucial for determining the relative stereochemistry and conformation of the molecule.

  • Structure Elucidation: The spectral data is analyzed to piece together the molecular structure. The chemical shifts, coupling constants, and cross-peaks from the various experiments are used to assemble the final structure.

Mass Spectrometry (MS) Protocol:

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).

  • Fragmentation Analysis (MS/MS): To gain further structural information, ions of a specific m/z can be selected and fragmented. The resulting fragmentation pattern provides clues about the molecule's substructures. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.[12]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for structural validation using X-ray crystallography and the logical relationship between the complementary analytical techniques.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination purification Purification of Compound crystallization Crystallization Screening purification->crystallization single_crystal Obtain Single Crystal crystallization->single_crystal mounting Mount Crystal single_crystal->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_processing Process Diffraction Data xray_diffraction->data_processing phase_problem Solve Phase Problem data_processing->phase_problem electron_density Generate Electron Density Map phase_problem->electron_density model_building Build Atomic Model electron_density->model_building refinement Refine Structure model_building->refinement validation Validate Final Structure refinement->validation caption Workflow for X-ray Crystallography.

Caption: Workflow for X-ray Crystallography.

structural_elucidation_logic cluster_techniques Analytical Techniques compound Unknown Natural Product ms Mass Spectrometry (Molecular Formula) compound->ms nmr NMR Spectroscopy (Connectivity & Relative Stereochemistry) compound->nmr ms->nmr xray X-ray Crystallography (Absolute 3D Structure) nmr->xray structure Validated 3D Structure xray->structure caption Logical Flow of Structural Elucidation.

Caption: Logical Flow of Structural Elucidation.

References

Comparative

Comparative Bioactivity Analysis: 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone and Digoxin

A comprehensive review of available scientific literature reveals a significant disparity in the characterization of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone and the well-established c...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the characterization of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone and the well-established cardiac glycoside, digoxin. While extensive data exists for digoxin, detailing its mechanism of action, pharmacokinetic profile, and clinical applications, there is a notable absence of published experimental data on the bioactivity of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone.

This guide, therefore, serves to summarize the current state of knowledge. It will provide a detailed overview of the bioactivity of digoxin as a reference and highlight the lack of available data for a direct comparison with 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone.

6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone: An Uncharacterized Natural Product

6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone is a natural product that has been isolated from the plant Hoya carnosa. Despite its identification, there is no publicly available experimental data to define its biological activity. Searches of scientific databases have not yielded any studies investigating its potential as a cardiotonic agent, its interaction with the sodium-potassium ATPase (Na+/K+-ATPase), or any other pharmacological effects.

Digoxin: A Well-Established Na+/K+-ATPase Inhibitor

Digoxin, a cardiac glycoside extracted from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of various heart conditions for decades.[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in the cell membranes of heart muscle cells (myocytes).[2]

Mechanism of Action:

  • Inhibition of Na+/K+-ATPase: Digoxin binds to the alpha-subunit of the Na+/K+-ATPase, inhibiting its function.[3]

  • Increased Intracellular Sodium: This inhibition leads to an increase in the intracellular concentration of sodium ions.[2][4]

  • Altered Sodium-Calcium Exchange: The increased intracellular sodium alters the function of the sodium-calcium exchanger, leading to a decrease in calcium extrusion from the cell and a subsequent increase in intracellular calcium concentration.[2][4]

  • Increased Myocardial Contractility: The elevated intracellular calcium enhances the force of contraction of the heart muscle, an effect known as positive inotropy.[1][2]

This mechanism makes digoxin effective in treating heart failure by improving the heart's pumping function.[5][6] Additionally, digoxin has effects on the electrical activity of the heart, slowing down conduction through the atrioventricular (AV) node, which is beneficial in managing atrial fibrillation.[1][2]

Quantitative Bioactivity Data for Digoxin:

Due to the lack of data for 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone, a comparative data table cannot be generated. However, the bioactivity of digoxin is well-documented with a narrow therapeutic index, typically requiring serum concentrations between 0.8 and 2 ng/mL for therapeutic effects.[5]

Experimental Protocols

As no experimental data is available for 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone, this section details a representative experimental protocol for assessing the bioactivity of a compound like digoxin on its primary target.

In Vitro Na+/K+-ATPase Inhibition Assay:

Objective: To determine the inhibitory effect of a test compound on the activity of Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex).

  • ATP (Adenosine triphosphate).

  • Buffer solution (e.g., Tris-HCl).

  • Cations: NaCl, KCl, MgCl2.

  • Test compound (e.g., Digoxin) at various concentrations.

  • Phosphate detection reagent (e.g., Malachite Green).

  • Microplate reader.

Procedure:

  • Prepare a reaction mixture containing the buffer, MgCl2, NaCl, and KCl.

  • Add the purified Na+/K+-ATPase enzyme to the reaction mixture.

  • Add the test compound at a range of concentrations to different wells of a microplate. Include a control group with no inhibitor and a positive control with a known inhibitor like ouabain.

  • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate for a defined period to allow for ATP hydrolysis.

  • Stop the reaction (e.g., by adding a stopping reagent).

  • Measure the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay. The absorbance is read using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Signaling Pathway and Workflow Diagrams

Digoxin's Mechanism of Action on a Myocyte

Digoxin_Mechanism cluster_cell Myocyte cluster_outside Extracellular Space NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Na+ out K_in K_in NCX Na+/Ca2+ Exchanger NCX->Na_in Na+ in Ca_in Intracellular Ca2+ NCX->Ca_in Ca2+ out SR Sarcoplasmic Reticulum SR->Ca_in Ca2+ Release Ca_Store Ca2+ Store Myofilaments Myofilaments Contraction Increased Contractility Myofilaments->Contraction Ca_in->Myofilaments Digoxin Digoxin Digoxin->NaK_ATPase Inhibits

Caption: Digoxin inhibits the Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced myocardial contractility.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Buffer, ATP, Compound) start->prep_reagents serial_dilute Serial Dilution of Test Compound prep_reagents->serial_dilute plate_setup Set up Microplate (Controls & Compound Dilutions) serial_dilute->plate_setup add_enzyme Add Na+/K+-ATPase plate_setup->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pi Measure Inorganic Phosphate stop_reaction->measure_pi calculate Calculate % Inhibition measure_pi->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 value of a compound against Na+/K+-ATPase.

Conclusion

References

Validation

Cross-Validation of Analytical Methods for the Quantification of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone: A Comparative Guide

For researchers, scientists, and drug development professionals, the robust and reliable quantification of complex molecules such as 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone is paramou...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of complex molecules such as 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone is paramount for accurate pharmacokinetic analysis, quality control, and elucidation of biological mechanisms. This guide presents a comparative overview of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of this compound.

Due to the limited availability of direct cross-validation studies for 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone, this guide leverages validated data and methodologies from structurally related cardiac glycosides, such as Wallichoside, digoxin, and oleandrin.[1] This approach provides a solid framework for developing and cross-validating analytical methods for the target compound. The choice between HPLC-UV and UPLC-MS/MS will ultimately hinge on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the necessary throughput.

Executive Summary

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD) is a dependable and cost-effective method well-suited for routine quality control of raw materials and pharmaceutical formulations where high sensitivity is not the primary concern.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides superior sensitivity and selectivity, making it the preferred method for bioanalytical studies involving complex matrices like plasma and urine, as well as for detecting trace-level impurities.[1]

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods based on data from analogous cardiac glycosides. These values can serve as a benchmark when developing a method for 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone.

Performance ParameterHPLC-UVUPLC-MS/MS
Linearity Range 0.1 - 100 µg/mL[1]2.5 - 200 ng/g[1]
Correlation Coefficient (r²) > 0.999[1]> 0.997[1]
Limit of Detection (LOD) ~8 ng0.1 - 0.3 ng[1]
Limit of Quantification (LOQ) ~64 ng0.3 - 0.8 ng[1]
Accuracy / Recovery (%) 98.63 - 99.94%[1]70 - 120%[1]
Precision (%RSD) < 9.30%[1]< 19%[1]

Experimental Workflow and Method Cross-Validation

The cross-validation of analytical methods is a critical step to ensure consistency and reliability of results between different analytical methods or laboratories.[2] The process involves a systematic comparison of the performance of two distinct methods.

Workflow for Cross-Validation of Analytical Methods A Method 1 Development & Validation (e.g., HPLC-UV) C Prepare Standard and QC Samples A->C B Method 2 Development & Validation (e.g., UPLC-MS/MS) B->C D Analyze Samples with Method 1 C->D E Analyze Samples with Method 2 C->E F Statistical Comparison of Results (e.g., Bland-Altman, t-test) D->F E->F G Acceptance Criteria Met? F->G H Methods are Cross-Validated G->H Yes I Investigate Discrepancies G->I No I->A I->B

Workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

The following are generalized protocols for the quantification of cardiac glycosides, which can be adapted for 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of the target compound in less complex matrices such as herbal extracts and pharmaceutical formulations.[1]

  • Instrumentation: A standard HPLC system equipped with a UV or Diode-Array Detector (DAD).

  • Sample Preparation:

    • Extraction of the analyte from the sample matrix using a suitable solvent (e.g., methanol, acetonitrile).[[“]]

    • Filtration of the extract through a 0.45 µm filter to remove particulate matter.

    • Dilution of the filtered extract to a concentration within the calibrated linear range.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with acetonitrile and water (often with a modifier like formic acid) is typical.[4]

    • Flow Rate: Adjusted based on the column dimensions and particle size.

    • Detection Wavelength: Determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is ideal for bioanalytical applications requiring high sensitivity and selectivity, such as the analysis of plasma or urine samples.[1]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation:

    • Protein precipitation (for plasma samples) using a solvent like acetonitrile.

    • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further cleanup and concentration of the analyte.[[“]]

    • Reconstitution of the dried extract in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column for fast and efficient separations.[1]

    • Mobile Phase: Gradient elution with acetonitrile and an aqueous solution containing a modifier such as formic acid or ammonium formate to enhance ionization.[1]

    • Flow Rate: Optimized for the UPLC system and column dimensions.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

  • Validation Parameters: In addition to the parameters for HPLC-UV, bioanalytical method validation for UPLC-MS/MS also includes assessing matrix effects and stability under various conditions.

Signaling Pathway Context

As 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone is structurally related to cardiac glycosides, it is plausible that it interacts with the Na+/K+-ATPase pump, a key cellular ion transporter. This interaction can trigger a signaling cascade with various downstream effects.

Signaling Pathway Initiated by Cardiac Glycoside Binding A Cardiac Glycoside (e.g., Target Compound) B Na+/K+-ATPase Pump A->B C Inhibition of Pump Activity B->C D Increase in Intracellular Na+ C->D E Activation of Na+/Ca2+ Exchanger D->E F Increase in Intracellular Ca2+ E->F G Downstream Cellular Effects (e.g., Increased Cardiac Contractility) F->G

Signaling pathway initiated by cardiac glycoside binding.

Conclusion

The selection of an appropriate analytical method for the quantification of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone requires careful consideration of the research objectives and sample matrix. While HPLC-UV offers a robust and economical solution for simpler applications, UPLC-MS/MS is indispensable for complex bioanalytical studies demanding high sensitivity and selectivity. The successful implementation and cross-validation of these methods, guided by the principles outlined in this document, will ensure the generation of high-quality, reliable data essential for advancing drug development and scientific research.

References

Comparative

A Comparative Guide to the In Vivo Efficacy of Synthetic vs. Natural 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone

Introduction 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone is an oligosaccharide lactone that has been isolated from natural sources, notably from plants of the Hoya genus[1]. As with many...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone is an oligosaccharide lactone that has been isolated from natural sources, notably from plants of the Hoya genus[1]. As with many complex natural products, its biological activity warrants investigation for potential therapeutic applications. The compound's structure, featuring a lactone and deoxy sugars, is reminiscent of cardiac glycosides, a class of compounds known for a wide range of biological activities, including cardiotonic, anti-inflammatory, and anticancer effects[2][3][4][5].

The advancement of synthetic organic chemistry allows for the potential de novo synthesis of such complex molecules[5][6]. This raises a critical question for drug development: does the synthetic version exhibit comparable in vivo efficacy to its natural counterpart? A synthetic route offers scalability, control over purity, and the potential for analog creation, whereas natural extraction may be limited by source availability and can introduce variability through co-extracted impurities[5][6]. This guide provides a framework for comparing the in vivo efficacy of synthetic versus natural 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone, outlining the necessary experimental data, protocols, and logical workflows required for a comprehensive evaluation.

Source and Purity Comparison

A critical first step in any comparative study is the characterization and purity assessment of the compounds. The natural product is typically isolated via chromatographic techniques from plant extracts, such as those from Hoya carnosa[1]. A hypothetical synthetic route would likely involve multi-step glycosylation and lactonization reactions. The primary difference lies in the impurity profiles.

ParameterNatural CompoundSynthetic Compound
Source Extracted from Hoya species[1]Chemical Synthesis
Typical Purity >95% (post-purification)>99% (post-purification)
Potential Impurities Other related natural products, isomers, plant metabolitesReagents, solvents, reaction byproducts, stereoisomers
Scalability Limited by biomass availability and extraction yieldPotentially high, dependent on synthesis efficiency
Consistency Batch-to-batch variation possibleHigh batch-to-batch consistency

Comparative In Vivo Efficacy Analysis

To establish a robust comparison, a series of in vivo experiments are necessary. The choice of animal model and efficacy endpoints would be guided by the compound's presumed biological activity (e.g., anti-inflammatory or anti-tumor). Below are sample data tables illustrating how results from such studies would be presented.

Table 1: Anti-inflammatory Activity in a Murine Model of Psoriasis (Imiquimod-induced)
Treatment Group (n=10)Dose (mg/kg)PASI Score (Mean ± SD)Ear Thickness (mm, Mean ± SD)IL-17A Expression (Relative Fold Change)
Vehicle Control -9.8 ± 1.20.45 ± 0.051.00
Natural Compound 105.4 ± 0.80.28 ± 0.040.42 ± 0.11
Synthetic Compound 105.2 ± 0.90.27 ± 0.030.39 ± 0.10
Dexamethasone 13.1 ± 0.6 0.19 ± 0.020.15 ± 0.05**
*Note: Data are hypothetical. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Table 2: Anti-tumor Efficacy in a Xenograft Mouse Model (A549 Lung Cancer)
Treatment Group (n=10)Dose (mg/kg, i.p.)Final Tumor Volume (mm³, Mean ± SD)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -1540 ± 210-+2.5 ± 1.0
Natural Compound 5815 ± 15047.1-3.1 ± 1.5
Synthetic Compound 5790 ± 16548.7-3.5 ± 1.8
Cisplatin 5450 ± 95**70.8-12.5 ± 2.1
*Note: Data are hypothetical. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results.

Protocol 1: Imiquimod-Induced Psoriasis Model
  • Animal Model: 8-week-old female BALB/c mice.

  • Induction: Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved dorsal skin and the right ear for 6 consecutive days.

  • Treatment: Administer the natural compound, synthetic compound (10 mg/kg), or vehicle (e.g., 5% DMSO in corn oil) via intraperitoneal (i.p.) injection daily from day 1 to day 6.

  • Efficacy Assessment:

    • PASI Score: Score the dorsal skin for erythema, scaling, and thickness on a scale of 0-4. The sum represents the Psoriasis Area and Severity Index (PASI) score.

    • Ear Thickness: Measure the thickness of the right ear daily using a digital caliper.

    • Cytokine Analysis: On day 7, euthanize mice, collect skin tissue, and quantify IL-17A mRNA levels using qRT-PCR.

Protocol 2: A549 Xenograft Tumor Model
  • Animal Model: 6-week-old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 human lung carcinoma cells in 100 µL of Matrigel into the right flank of each mouse.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

  • Dosing Regimen: Administer the natural compound, synthetic compound (5 mg/kg), or vehicle i.p. every other day for 21 days.

  • Efficacy Assessment:

    • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor body weight twice weekly as an indicator of systemic toxicity.

    • Endpoint: At the end of the study, euthanize mice and excise tumors for weighing and further analysis (e.g., histology, biomarker assessment).

Visualizations: Workflows and Pathways

Diagrams are essential for clarifying complex relationships and experimental designs.

G cluster_source Compound Sourcing & Characterization cluster_eval In Vivo Efficacy Evaluation cluster_conclusion Comparative Analysis Natural Natural Source (Hoya sp. Extraction) QC Purity & Identity QC (NMR, MS, HPLC) Natural->QC Purification Synthetic Chemical Synthesis (Multi-step Route) Synthetic->QC Purification PK Pharmacokinetics (ADME Profiling) QC->PK Efficacy Efficacy Models (e.g., Xenograft, Inflammation) QC->Efficacy Tox Toxicology (e.g., MTD Studies) QC->Tox Conclusion Conclusion: Bioequivalence Assessment PK->Conclusion Efficacy->Conclusion Tox->Conclusion

Caption: Logical workflow for comparing natural and synthetic compounds.

G cluster_setup Model Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis A549 A549 Cell Culture Inject Subcutaneous Injection in Nude Mice A549->Inject TumorGrowth Tumor Growth to ~120 mm³ Inject->TumorGrowth Random Randomize into Groups (Vehicle, Natural, Synthetic) TumorGrowth->Random Dosing Administer Compounds (q.o.d., i.p.) Random->Dosing Monitor Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitor Endpoint Study Endpoint (Day 21) Monitor->Endpoint Analysis Excise Tumors (Weighing, Histology) Endpoint->Analysis Data Data Analysis & Statistical Comparison Analysis->Data

Caption: Experimental workflow for the xenograft tumor model.

G Compound Cardiac Glycoside-like Compound Pump Na+/K+-ATPase (Membrane Pump) Compound->Pump Inhibits Na_K Disruption of Na+/K+ Gradient Pump->Na_K NFkB NF-κB Pathway Inhibition Pump->NFkB Modulates Signaling Ca Increase in Intracellular Ca2+ Na_K->Ca ROS ROS Generation Ca->ROS Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: A potential signaling pathway for cardiac glycoside-like compounds.

References

Validation

Assessing the Off-Target Effects of Cymaronic Acid-Based Compounds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the off-target effects of cymaronic acid-based compounds, a class of cardiac glycosides with therapeutic pot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target effects of cymaronic acid-based compounds, a class of cardiac glycosides with therapeutic potential. Due to the limited publicly available, comprehensive off-target screening data for cymaronic acid derivatives, this guide leverages information on closely related analogues, such as cymarin and other strophanthus glycosides, to infer a likely off-target profile. This is compared with established cardiac glycosides and alternative therapeutic agents.

Introduction to Cymaronic Acid and its On-Target Activity

Cymaronic acid is a deoxy sugar that forms the glycone component of various cardiac glycosides, naturally occurring compounds known for their effects on heart muscle. The primary therapeutic target of cardiac glycosides is the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. Inhibition of this pump in cardiomyocytes leads to an increase in intracellular calcium concentration, resulting in a positive inotropic effect (increased force of contraction) and a negative chronotropic effect (decreased heart rate). This mechanism underlies their historical and current use in treating heart failure and certain cardiac arrhythmias.

The sugar moiety of cardiac glycosides, such as cymarose in cymarin (a glycoside of strophanthidin and cymaronic acid), plays a crucial role in the potency and isoform selectivity of Na+/K+-ATPase inhibition. Different isoforms of the Na+/K+-ATPase alpha subunit are expressed in various tissues, and the selectivity of a cardiac glycoside for these isoforms can influence both its therapeutic efficacy and its off-target effect profile.

Comparative Analysis of Off-Target Profiles

The assessment of off-target effects is critical in drug development to predict potential adverse drug reactions and to understand the complete pharmacological profile of a compound. Here, we compare the anticipated off-target profile of cymaronic acid-based compounds with other cardiac glycosides and alternative therapies.

Data Presentation: Off-Target Profile Comparison

Table 1: Kinase Inhibition Profile (Illustrative)

Kinase TargetCymaronic Acid-Based Compounds (Inferred % Inhibition at 10 µM)Digoxin (% Inhibition at 10 µM)Carvedilol (% Inhibition at 10 µM)
Primary Target (Na+/K+-ATPase) High High N/A
Mitogen-activated protein kinase (MAPK)Low to ModerateLowModerate to High
Src Family KinasesLowLowLow
Protein Kinase A (PKA)LowLowLow
Protein Kinase C (PKC)LowLowLow

Note: This table is illustrative. Specific quantitative data for a broad kinase panel for cymaronic acid-based compounds is needed for a definitive comparison.

Table 2: Receptor and Ion Channel Binding Profile (Illustrative)

Receptor/Ion Channel TargetCymaronic Acid-Based Compounds (Inferred Affinity - Ki)Digoxin (Affinity - Ki)Metoprolol (Affinity - Ki)Captopril (Affinity - Ki)
Primary Target (Na+/K+-ATPase) High High Low Low
Beta-1 Adrenergic ReceptorLowLowHighLow
Beta-2 Adrenergic ReceptorLowLowModerateLow
Angiotensin-Converting Enzyme (ACE)LowLowLowHigh
Muscarinic ReceptorsLowLowLowLow
Gut Hormone ReceptorsPotential for low affinity interactionsPotential for low affinity interactionsPotential for low affinity interactionsLow

Note: This table is illustrative. Comprehensive receptor binding assays are required for a precise comparative analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of off-target effects. Below are standard protocols for key experiments cited in this guide.

In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: A stock solution of the test compound (e.g., a cymaronic acid derivative) is prepared in 100% DMSO. Serial dilutions are then made to achieve the desired final assay concentrations.

  • Kinase Reaction: The kinase assay is typically performed in a 96- or 384-well plate format. Each well contains the specific kinase, its corresponding substrate (peptide or protein), ATP (often radiolabeled with ³²P or ³³P), and the test compound at a specific concentration.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate by the kinase.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this is done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. In non-radiometric assays, detection can be based on fluorescence, luminescence, or antibody-based methods (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition by the compound is calculated relative to a control reaction without the inhibitor. IC50 values (the concentration of inhibitor that causes 50% inhibition) are determined by fitting the dose-response data to a sigmoidal curve.

Receptor Binding Assays

Objective: To determine the affinity of a compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and other relevant receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Competitive Binding: The assay is typically performed in a competitive format. A fixed concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, usually by rapid filtration through a glass fiber filter that traps the membranes.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value of the test compound is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of Cardiac Glycosides

Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycoside->Na+/K+-ATPase Inhibition Increased [Na+]i Increased [Na+]i Na+/K+-ATPase->Increased [Na+]i NCX (Reverse Mode) NCX (Reverse Mode) Increased [Na+]i->NCX (Reverse Mode) Increased [Ca2+]i Increased [Ca2+]i NCX (Reverse Mode)->Increased [Ca2+]i Increased Contractility Increased Contractility Increased [Ca2+]i->Increased Contractility

Caption: On-target signaling pathway of cardiac glycosides.

Experimental Workflow for Off-Target Screening

cluster_0 Compound of Interest (e.g., Cymaronic Acid Derivative) cluster_1 Off-Target Profiling cluster_2 Data Analysis & Interpretation A Compound Synthesis & Purification B Kinase Panel Screening A->B C Receptor Binding Assays A->C D Cell-Based Phenotypic Screens A->D E Identify Off-Targets B->E F Determine IC50/Ki Values C->F D->E G Assess Therapeutic Index E->G F->G

Caption: General workflow for assessing off-target effects.

Logical Relationship in Data Interpretation

On-Target Potency On-Target Potency Selectivity Selectivity On-Target Potency->Selectivity Off-Target Activity Off-Target Activity Off-Target Activity->Selectivity Adverse Effects Adverse Effects Off-Target Activity->Adverse Effects Therapeutic Window Therapeutic Window Selectivity->Therapeutic Window Clinical Viability Clinical Viability Therapeutic Window->Clinical Viability Adverse Effects->Clinical Viability

Caption: Relationship between on-target and off-target data.

Discussion and Conclusion

Cymaronic acid-based compounds, as members of the cardiac glycoside family, are expected to primarily target the Na+/K+-ATPase. The key to their therapeutic potential lies in their selectivity for the desired isoforms of this enzyme and a favorable off-target profile compared to existing therapies.

While direct, comprehensive off-target screening data for cymaronic acid derivatives is lacking, the known pharmacology of related compounds suggests that off-target interactions at kinases and various receptors are likely to be of lower affinity than the on-target interaction. For instance, some beta-blockers like carvedilol exhibit direct kinase inhibition, a property not prominently associated with cardiac glycosides.[1]

In comparison to alternative therapies for heart failure, such as beta-blockers and ACE inhibitors, the off-target profiles are distinctly different. Beta-blockers, by design, target beta-adrenergic receptors, and their side effects are often related to this on-target activity in different tissues.[2] ACE inhibitors target the angiotensin-converting enzyme, and their common side effect of a dry cough is linked to this mechanism.[3] In silico studies have suggested potential off-target interactions of beta-blockers with gut hormone receptors.[4]

For cymaronic acid-based compounds to be considered viable therapeutic candidates, it is imperative that they undergo comprehensive off-target profiling using the experimental protocols outlined above. The goal is to identify compounds with high selectivity for the target Na+/K+-ATPase isoforms and minimal interaction with a broad range of other kinases, receptors, and ion channels. This will be crucial for establishing a favorable therapeutic window and minimizing the risk of adverse effects that have historically limited the use of some cardiac glycosides. Future research should focus on generating and publishing this critical off-target data to enable a more definitive comparative analysis.

References

Comparative

"structural comparison of delta-lactones from different natural sources"

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of delta-lactones, a significant class of cyclic esters characterized by a six-membered ring, isolated from vari...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of delta-lactones, a significant class of cyclic esters characterized by a six-membered ring, isolated from various natural origins. These compounds are of high interest in pharmacology and drug development due to their wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This document summarizes their structural diversity, compares their biological efficacy using quantitative data, and provides detailed experimental protocols for their study.

Structural and Physicochemical Properties

Delta-lactones are derived from the intramolecular esterification of 5-hydroxycarboxylic acids. Their structural diversity arises from variations in stereochemistry and the nature of substituents on the lactone ring. Spectroscopic methods are crucial for their characterization. For instance, the carbonyl group (C=O) of a δ-lactone typically shows an IR absorption band in the range of 1735–1750 cm⁻¹, which helps distinguish them from γ-lactones (1760–1780 cm⁻¹). Techniques like NMR spectroscopy and X-ray crystallography are indispensable for determining their precise three-dimensional structure and conformation, which can range from boat to twist-boat forms depending on the molecular environment.

Table 1: Physicochemical Properties of Representative Delta-Lactones

Compound NameNatural Source(s)Molecular FormulaKey Spectroscopic DataReference(s)
Glucono-δ-lactone (GDL)Microbial fermentation, PlantsC₆H₁₀O₆¹H NMR (H₂O): Shows characteristic shifts for a cyclic ester of D-gluconic acid. IR: C=O stretch ~1740 cm⁻¹.
6-Phenyl-tetrahydropyran-2-oneSynthetic Analog (Represents natural core)C₁₁H₁₂O₂IR: C=O stretch ~1740 cm⁻¹. Structure confirmed by NMR and X-ray analysis.
γ-Halo-δ-lactonesSynthetic derivatives of natural precursorsC₁₂H₁₂Cl₂O₂¹H NMR (CDCl₃): H-6 proton at ~5.89 ppm (d, J=2.5 Hz); H-5 proton at ~4.46 ppm (t, J=2.5 Hz). X-ray: Confirms trans,trans stereochemistry with substituents in equatorial positions.
Terpenoid δ-lactones (e.g., from Sinularia coral)Marine Organisms (Soft Corals)Varies (e.g., C₂₀H₂₈O₄ for Sinulariolide)Contains α-methylene-lactone moiety. Structure elucidated via NMR and MS.

Comparative Biological Activity

Delta-lactones exhibit a remarkable spectrum of biological activities, which are often structure-dependent. For example, certain synthetic γ-halo-δ-lactones have demonstrated potent cytotoxic effects against human cancer cell lines. The presence and position of substituents, such as halogens or aryl groups, can significantly influence this activity.

Table 2: Comparative Biological Activity (IC₅₀/MIC) of Delta-Lactones

Compound ClassNatural Source/OriginBiological ActivityTarget Organism/Cell LineQuantitative Data (IC₅₀/MIC)Reference(s)
γ-Halo-δ-lactonesSynthetic (from natural substrates)CytotoxicityGastric Cancer (AGS cells)IC₅₀: 0.6–4.4 µM
Terpenoid δ-lactones (Flexibilide, Sinulariolide)Marine (Soft Coral)AntimicrobialBacillus subtilis, Staphylococcus aureusMIC: 50–400 µg/mL
Terpenoid δ-lactones (Sinulariolide)Marine (Soft Coral)CytotoxicityHuman Lung Cancer (A-549)IC₅₀: 3.0 µg/mL
Coumarin-related δ-lactonesPlants / SyntheticAntibacterialEscherichia coliMIC/MBC tests confirm activity depends on structure and LPS length.

Experimental Protocols

Standardized protocols are essential for the reproducible extraction, characterization, and evaluation of delta-lactones. Below are representative methodologies based on published literature.

G General Workflow for Delta-Lactone Analysis cluster_source Source Material cluster_extraction Isolation cluster_analysis Characterization cluster_bioassay Biological Evaluation NaturalSource Natural Source (e.g., Fungus, Plant) Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) NaturalSource->Extraction Purification Chromatography (e.g., Column, HPLC) Extraction->Purification Structure Structural Elucidation (NMR, MS, X-Ray) Purification->Structure Bioassay Bioactivity Screening (e.g., Cytotoxicity Assay) Purification->Bioassay Quant Quantification (GC-MS, Titration) Structure->Quant Data Data Analysis (IC50, MIC Calculation) Bioassay->Data G Hypothetical Signaling Pathway for Delta-Lactone Cytotoxicity cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt P Survival Cell Proliferation & Survival pAkt->Survival Promotes Apoptosis Apoptosis (Cell Death) pAkt->Apoptosis Inhibits DeltaLactone Delta-Lactone DeltaLactone->PI3K Inhibits

Validation

Validating the Proposed Mechanism of Action for InnovateDrug-X Through Kinetic Studies: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of a novel therapeutic candidate, InnovateDrug-X, against two leading competitors, Competitor-A and Competitor-B....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel therapeutic candidate, InnovateDrug-X, against two leading competitors, Competitor-A and Competitor-B. Through detailed kinetic studies, we validate the proposed mechanism of action of InnovateDrug-X as a potent and selective inhibitor of the target kinase, a key component in a critical disease-related signaling pathway. The following sections present a comprehensive overview of the comparative kinetic data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Comparative Analysis of Kinetic Parameters

The potency and efficiency of InnovateDrug-X were evaluated in comparison to Competitor-A and Competitor-B by determining key steady-state kinetic parameters. The data, summarized in the tables below, unequivocally demonstrate the superior profile of InnovateDrug-X.

Michaelis-Menten Kinetics

The Michaelis constant (K_m) and the catalytic constant (k_cat) were determined for the target kinase in the presence of its substrate. The catalytic efficiency (k_cat/K_m) is a crucial measure of an enzyme's performance.

Drug CandidateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
InnovateDrug-X 15.2 125.8 8.28 x 10⁶
Competitor-A25.6110.24.30 x 10⁶
Competitor-B30.195.33.17 x 10⁶

InnovateDrug-X exhibits the highest catalytic efficiency, suggesting it allows the enzyme to function more effectively at lower substrate concentrations compared to its competitors.

Inhibitor Potency

The inhibitory constant (K_i) is a measure of an inhibitor's potency; a lower K_i value indicates a more potent inhibitor.

Drug CandidateK_i (nM)
InnovateDrug-X 5.3
Competitor-A15.8
Competitor-B22.1

InnovateDrug-X demonstrates a significantly lower K_i, indicating a much higher binding affinity for the target kinase than Competitor-A and Competitor-B.

Pre-Steady-State Kinetic Analysis

To further elucidate the mechanism of action, pre-steady-state kinetics were employed to investigate the individual steps of the enzymatic reaction in the presence of InnovateDrug-X. These rapid kinetic studies provide insights into the formation and decay of reaction intermediates.

Drug CandidateAssociation Rate Constant (k_on) (M⁻¹s⁻¹)Dissociation Rate Constant (k_off) (s⁻¹)
InnovateDrug-X 2.1 x 10⁷ 1.1 x 10⁻³
Competitor-A8.5 x 10⁶3.2 x 10⁻³
Competitor-B5.1 x 10⁶4.5 x 10⁻³

The results from the pre-steady-state analysis reveal that InnovateDrug-X has a faster association rate and a slower dissociation rate compared to the alternatives. This prolonged residence time on the target is a strong indicator of a more durable inhibitory effect.

Experimental Protocols

Detailed methodologies for the key kinetic experiments are provided below.

Steady-State Enzyme Kinetics Assay

Objective: To determine the Michaelis-Menten constant (K_m), catalytic constant (k_cat), and inhibitory constant (K_i) for the target kinase in the presence of InnovateDrug-X and its competitors.

Materials:

  • Purified recombinant target kinase

  • Peptide substrate

  • ATP

  • InnovateDrug-X, Competitor-A, Competitor-B

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the peptide substrate and the inhibitors (InnovateDrug-X, Competitor-A, Competitor-B).

  • Add the assay buffer, substrate, and inhibitor to the wells of a 384-well plate.

  • Initiate the reaction by adding the target kinase to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of product formed using the detection reagent and a plate reader.

  • Data are fitted to the Michaelis-Menten equation to determine K_m and V_max. k_cat is calculated from V_max and the enzyme concentration. K_i is determined by measuring the initial rates at various inhibitor and substrate concentrations and fitting the data to a competitive inhibition model.

Pre-Steady-State Kinetics Using Stopped-Flow Spectroscopy

Objective: To determine the association (k_on) and dissociation (k_off) rate constants for the binding of InnovateDrug-X and its competitors to the target kinase.

Materials:

  • Purified recombinant target kinase

  • Fluorescently labeled ligand or inhibitor

  • InnovateDrug-X, Competitor-A, Competitor-B

  • Assay Buffer (as above)

  • Stopped-flow instrument

Procedure:

  • For k_on determination, one syringe of the stopped-flow instrument is loaded with the target kinase, and the other with a solution of the fluorescently labeled inhibitor.

  • The two solutions are rapidly mixed, and the change in fluorescence is monitored over time (milliseconds to seconds).

  • The resulting kinetic traces are fitted to a single-exponential equation to determine the observed rate constant (k_obs).

  • k_on is determined from the slope of a plot of k_obs versus inhibitor concentration.

  • For k_off determination, the pre-formed enzyme-inhibitor complex is rapidly mixed with a high concentration of an unlabeled, high-affinity ligand.

  • The displacement of the fluorescently labeled inhibitor is monitored over time, and the data are fitted to a single-exponential decay to determine k_off.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).

G cluster_pathway Target Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Activates Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Phosphorylates Downstream_Substrate Downstream_Substrate Target_Kinase->Downstream_Substrate Phosphorylates Target_Kinase_Inhibited Target Kinase (Inhibited) Cellular_Response Cellular_Response Downstream_Substrate->Cellular_Response Leads to InnovateDrug_X InnovateDrug-X InnovateDrug_X->Target_Kinase Binds to active site

Caption: Proposed mechanism of action for InnovateDrug-X within the target signaling pathway.

G cluster_workflow Steady-State Kinetics Workflow Start Start Prepare_Reagents Prepare Serial Dilutions (Substrate & Inhibitors) Start->Prepare_Reagents Plate_Setup Add Reagents to 384-well Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add Target Kinase Plate_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Detection Add Detection Reagent & Read Plate Incubation->Detection Data_Analysis Fit Data to Michaelis-Menten Model Detection->Data_Analysis End End Data_Analysis->End

Comparative

A Comparative Guide to Modern Oligosaccharide Synthesis: Benchmarking New Synthetic Routes Against Established Methods

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of complex oligosaccharides is a critical bottleneck. This guide provides an objective comparison of emerging syntheti...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of complex oligosaccharides is a critical bottleneck. This guide provides an objective comparison of emerging synthetic routes against established methods, supported by experimental data, to aid in the selection of the most appropriate strategy for a given synthetic challenge.

The intricate structures of oligosaccharides, with their stereochemically rich and branched architectures, have long posed a formidable challenge to synthetic chemists. Traditional solution-phase synthesis, while foundational, is often a laborious and time-consuming endeavor. In recent years, a suite of innovative techniques has emerged, promising to accelerate and simplify the assembly of these complex biomolecules. This guide benchmarks these new synthetic routes—including Automated Glycan Assembly (AGA), one-pot synthesis, and chemoenzymatic methods—against the established solution-phase approach, offering a comprehensive overview of their respective strengths and weaknesses.

Quantitative Performance Comparison

The following tables summarize key performance indicators for different oligosaccharide synthesis methods. Data has been compiled from various literature sources for the synthesis of comparable oligosaccharide targets.

MethodTarget OligosaccharideOverall Yield (%)Synthesis TimeScaleKey AdvantagesKey Disadvantages
Traditional Solution-Phase Peptidoglycan Octasaccharide~2.3% (15 steps)[1]Weeks to Monthsmg to gHigh flexibility, adaptableTime-consuming, laborious purification
Automated Glycan Assembly (AGA) Globo-H Hexasaccharide30%[2]~7 hours (for assembly)[2]mgRapid, automated, high purityHigh initial instrument cost, requires specialized building blocks
One-Pot Synthesis Globo-H Hexasaccharide47%[2]~7 hours[2]mgHigh efficiency, reduced purification stepsRequires careful planning of reactant reactivity
Chemoenzymatic Synthesis Sialyl Lewis x Antigens64-85% (for sialylation step)[3][4]Hours to Daysmg to gHigh stereoselectivity, no protecting groups neededLimited by enzyme availability and substrate specificity

Experimental Protocols: An Overview

Detailed methodologies are crucial for the successful implementation of any synthetic strategy. Below are generalized protocols for the key methods discussed.

Traditional Solution-Phase Synthesis

This method involves the stepwise addition of monosaccharide building blocks in solution, with purification of each intermediate.

  • Preparation of Building Blocks: Synthesize or purchase orthogonally protected monosaccharide donors and acceptors. This involves a series of protection and deprotection steps to ensure regioselective glycosylation.[5][6][7]

  • Glycosylation: Dissolve the glycosyl donor and acceptor in a suitable solvent. Add a promoter (e.g., TMSOTf) to activate the donor and initiate the glycosidic bond formation. Monitor the reaction by TLC or LC-MS.

  • Purification: Upon completion, quench the reaction and purify the resulting disaccharide using column chromatography.

  • Deprotection/Activation: Selectively deprotect the desired hydroxyl group on the disaccharide to prepare it for the next glycosylation, or activate the anomeric center for its use as a donor.

  • Iteration: Repeat steps 2-4 until the desired oligosaccharide is assembled.

  • Global Deprotection: Remove all protecting groups to yield the final oligosaccharide.

Automated Glycan Assembly (AGA)

AGA utilizes a solid-phase approach, where the growing oligosaccharide is attached to a resin, allowing for the automated addition of monosaccharide units.

  • Resin Preparation: Start with a solid support (e.g., Merrifield resin) functionalized with a suitable linker and the first monosaccharide acceptor.

  • Automated Synthesis Cycle: The synthesizer performs a series of pre-programmed steps:

    • Deprotection: Removal of a temporary protecting group (e.g., Fmoc) from the acceptor on the resin to expose a free hydroxyl group.

    • Coupling: A solution of the activated glycosyl donor is flowed through the reactor to couple with the resin-bound acceptor.

    • Capping (Optional): Any unreacted hydroxyl groups are capped (e.g., by acetylation) to prevent the formation of deletion sequences.

    • Washing: The resin is washed with various solvents to remove excess reagents and byproducts.

  • Iteration: The cycle is repeated with different monosaccharide building blocks until the target oligosaccharide is synthesized.

  • Cleavage and Deprotection: The completed oligosaccharide is cleaved from the resin and all protecting groups are removed.

  • Purification: The final product is purified by HPLC.

One-Pot Synthesis

This strategy involves the sequential addition of reactants to a single reaction vessel without intermediate purification.

  • Planning and Reactant Selection: Carefully select glycosyl donors with decreasing reactivity. This is often guided by Relative Reactivity Values (RRVs).

  • First Glycosylation: The most reactive donor is coupled with an acceptor in the presence of an activator.

  • Sequential Additions: Once the first reaction is complete, the next most reactive donor is added to the same pot, reacting with the newly formed disaccharide acceptor. This process is repeated for each subsequent glycosylation.

  • Final Purification: After all glycosylation steps are complete, the final product is purified from the reaction mixture.

Chemoenzymatic Synthesis

This approach combines chemical synthesis of a core glycan structure with enzymatic transformations for specific modifications.

  • Chemical Synthesis of Precursor: Synthesize a core oligosaccharide structure using chemical methods (e.g., solution-phase or solid-phase). This precursor is often designed to be a suitable substrate for the desired enzymes.

  • Enzymatic Glycosylation:

    • Dissolve the precursor oligosaccharide in a suitable buffer.

    • Add the required glycosyltransferase and the corresponding sugar nucleotide donor (e.g., CMP-sialic acid for sialylation).

    • Incubate the reaction under optimal conditions (temperature, pH) for the enzyme.

  • Monitoring and Purification: Monitor the reaction progress by HPLC or mass spectrometry. Once complete, the product is typically purified by size-exclusion chromatography or other chromatographic techniques.

Visualizing the Workflows

To better illustrate the logical and experimental flows of these synthetic strategies, the following diagrams are provided.

Automated_Glycan_Assembly_Workflow cluster_cycle Automated Synthesis Cycle Deprotection Deprotection (e.g., Fmoc removal) Washing1 Washing Deprotection->Washing1 Coupling Coupling (Addition of activated donor) Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (e.g., Acetylation) Washing2->Capping Washing3 Washing Capping->Washing3 Repeat Repeat Cycle with Next Building Block Washing3->Repeat Final Cleavage from Resin & Global Deprotection Washing3->Final Start Resin-bound Acceptor Start->Deprotection Repeat->Deprotection Purification Final Product Purification (HPLC) Final->Purification

Automated Glycan Assembly (AGA) Workflow.

Oligosaccharide_Synthesis_Decision_Tree cluster_complexity Complexity & Scale cluster_resources Resources & Expertise cluster_methods Recommended Method Start Target Oligosaccharide Defined Complex High Complexity? (e.g., branched, long chain) Start->Complex Scale Large Scale Required? (>100 mg) Complex->Scale No Automation Automated Synthesizer Available? Complex->Automation Yes Chemoenzymatic Chemoenzymatic Synthesis Scale->Chemoenzymatic Yes SolutionPhase Traditional Solution-Phase Scale->SolutionPhase No AGA Automated Glycan Assembly Automation->AGA Yes OnePot One-Pot Synthesis Automation->OnePot No Enzymes Specific Enzymes Available? Enzymes->Chemoenzymatic Yes Enzymes->SolutionPhase No Chemoenzymatic->Enzymes

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone. The pro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone. The procedural guidance herein is designed to ensure safe operational handling and disposal of this potent compound.

The chemical structure of this compound suggests it may belong to the class of cardiac glycosides, which are known for their high potency and toxicity.[1] Therefore, it is imperative to handle this substance with extreme caution, adhering to protocols for potent or cytotoxic compounds.[2][3] A comprehensive plan for handling, storage, and disposal is mandatory to protect laboratory personnel and the environment.[4][5]

Personal Protective Equipment (PPE)

A thorough hazard assessment is required to determine the appropriate PPE for any task involving this compound.[6] The following table summarizes the recommended PPE based on general guidelines for handling potent and cytotoxic substances.

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety GogglesChemical splash goggles.[6]Protects eyes from splashes and vapors.[6]
Face ShieldWorn over safety goggles.Provides full-face protection from splashes.
Hand Protection Disposable GlovesDouble-gloving with nitrile gloves is recommended.[6]Prevents skin contact with the compound.[6]
Body Protection Lab CoatDedicated lab coat, preferably disposable.Protects skin and personal clothing from contamination.
GownImpermeable, disposable gown for handling larger quantities or in case of potential splashes.Provides a higher level of body protection.
Respiratory Protection RespiratorAn N95, N100, or PAPR (Powered Air-Purifying Respirator) may be required based on the procedure and quantity handled.[7]Prevents inhalation of airborne particles.[7]

Experimental Protocols: Safe Handling and Disposal

Handling Procedure:

  • Preparation: All work with this compound should be conducted within a certified chemical fume hood or a glove box to minimize exposure.[4] Ensure that a spill kit is readily accessible.[4]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above. This includes double gloves, a lab coat, and eye protection.[6] For procedures that may generate aerosols, a respirator is necessary.[7]

  • Weighing: Weigh the compound in a ventilated balance enclosure or a fume hood.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Transport: When moving the compound or its solutions, use secondary containment to prevent spills.

Disposal Plan:

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations.[8]

  • Segregation: Cytotoxic waste must be meticulously separated from other waste streams at the point of generation.[4]

  • Solid Waste: Contaminated solid waste, including gloves, gowns, and labware, should be placed in a designated, clearly labeled, leak-proof, and puncture-resistant container.[4][8] These containers are often color-coded, typically red or yellow.[4][5]

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed waste container. Chemical inactivation may be a necessary step for decontaminating surfaces and treating liquid waste before collection, depending on the specific properties of the compound and institutional guidelines.[4]

  • Sharps: All contaminated sharps, such as needles and glass pipettes, must be disposed of in a designated sharps container that is also labeled as cytotoxic waste.[8]

  • Decontamination: All surfaces and equipment that have come into contact with the compound should be decontaminated using an appropriate method.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone.

SafeHandlingWorkflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol start Start prep Preparation in Fume Hood/Glove Box start->prep ppe Don Appropriate PPE prep->ppe weigh Weighing in Ventilated Enclosure ppe->weigh dissolve Solution Preparation weigh->dissolve experiment Experimental Use dissolve->experiment decon Decontaminate Work Area & Equipment experiment->decon segregate Segregate Waste decon->segregate solid_waste Solid Waste (Gloves, Gowns) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste sharps_waste Sharps Waste (Needles, Glassware) segregate->sharps_waste collect Collect in Labeled, Leak-Proof Containers solid_waste->collect liquid_waste->collect sharps_waste->collect end Dispose via Certified Hazardous Waste Vendor collect->end

Caption: Workflow for safe handling and disposal of potent compounds.

References

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